N-(2-Oxoethyl)phthalimide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDBJZQDUVCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183388 | |
| Record name | Phthalimide, N-(formylmethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2913-97-5 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2913-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalylglycine aldehyde | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidoacetaldehyde | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30242 | |
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| Record name | Phthalimide, N-(formylmethyl)- | |
| Source | EPA DSSTox | |
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| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHTHALYLGLYCINE ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVQ56I91MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of Phthalimidoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalimidoacetaldehyde, a versatile bifunctional organic compound, holds significant potential as a key intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in medicinal chemistry. While specific biological data on Phthalimidoacetaldehyde is limited in publicly available literature, this paper explores the well-documented activities of the broader class of N-substituted phthalimide derivatives, suggesting potential avenues for future research. Detailed theoretical experimental protocols for characteristic aldehyde reactions are provided to guide synthetic efforts.
Introduction
Phthalimidoacetaldehyde, also known as 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a chemical entity that merges the structural features of a phthalimide ring system with a reactive aldehyde functional group. The phthalimide moiety is a well-established pharmacophore found in numerous therapeutic agents, renowned for its contribution to anti-inflammatory, immunomodulatory, and anticancer activities.[1][2][3][4] The aldehyde group, on the other hand, serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.[5] This unique combination makes Phthalimidoacetaldehyde a valuable building block in drug discovery and development. This guide aims to consolidate the available data on its properties and provide a theoretical framework for its synthetic manipulation and potential biological evaluation.
Physical and Chemical Properties
The physical and chemical properties of Phthalimidoacetaldehyde and its common derivative, Phthalimidoacetaldehyde diethyl acetal, are summarized below. The acetal form is often utilized in synthesis to protect the reactive aldehyde group.
Data Presentation: Physical Properties
| Property | Phthalimidoacetaldehyde | Phthalimidoacetaldehyde Diethyl Acetal |
| Molecular Formula | C₁₀H₇NO₃[5][6] | C₁₄H₁₇NO₄[7][8][9] |
| Molecular Weight | 189.17 g/mol [5][6] | 263.29 g/mol [8] |
| Appearance | White to light yellow to light orange crystalline powder[5] | Off-white to white powder/crystals[7][9] |
| Melting Point | 112 - 116 °C[5] | 72 - 74 °C[7] |
| Boiling Point | Not available | 372.3 °C at 760 mmHg[7] |
| Density | Not available | 1.2 g/cm³[7] |
| CAS Number | 2913-97-5[5][6] | 78902-09-7[7] |
| Solubility | Sparingly soluble in ethanol or methanol[10] | Not available |
Synthesis of Phthalimidoacetaldehyde
Several methods have been reported for the synthesis of Phthalimidoacetaldehyde and its derivatives. The choice of method often depends on the desired scale and available starting materials.
Synthesis Workflow
Caption: Synthetic routes to Phthalimidoacetaldehyde and its diethyl acetal.
Experimental Protocols
3.2.1. Formamide Method for Phthalimidoacetaldehyde [10]
-
Materials: Phthalic anhydride, Formamide.
-
Procedure:
-
Phthalic anhydride is heated with formamide at 160 °C.
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This method is reported to yield up to 98% of Phthalimidoacetaldehyde.[10]
-
3.2.2. Urea Method for Phthalimidoacetaldehyde [10]
-
Materials: Phthalic anhydride, Urea.
-
Procedure:
3.2.3. Synthesis of Phthalimidoacetaldehyde Diethyl Acetal [10]
-
Materials: Phthalic anhydride, Aminoacetaldehyde diethyl acetal.
-
Procedure (Method 1):
-
Mix phthalic anhydride and aminoacetaldehyde diethyl acetal.
-
Quickly add the mixture to a preheated reaction vessel.
-
Stir and heat until the mixture melts, then maintain the reaction temperature.
-
A sudden increase in the volume of the reaction mixture will be observed.
-
Stop heating and allow the mixture to solidify.
-
Heat the mixture again to expand its volume to 3-5 times its original size.
-
Rapidly add water to induce boiling and sublimation of the reaction mixture.
-
Filter the mixture and wash the product with a 3% sodium hydroxide solution, followed by a water rinse.
-
Dry the product to obtain Phthalimidoacetaldehyde diethyl acetal (yield up to 95%).[10]
-
The reaction progress can be monitored using thin-layer chromatography with a mobile phase of benzene:acetone (25:1 v/v).[10]
-
-
Procedure (Method 2 - Microwave-assisted):
-
In a 250 mL conical flask, mix phthalic anhydride, aminoacetaldehyde diethyl acetal, iron powder, and 100 mL of water.
-
Stir until the mixture is homogeneous.
-
Attach a reflux condenser and irradiate the mixture with microwaves until the reaction is complete.
-
Cool to room temperature, filter, and dry the filter cake.
-
Extract the filtrate with ethyl acetate and petroleum ether separately.
-
Separate and dry the organic layer with anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain a yellow needle-like solid.[10]
-
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of Phthalimidoacetaldehyde allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of diverse molecular scaffolds.
Logical Relationships in Synthetic Transformations
Caption: Key chemical transformations of the aldehyde group in Phthalimidoacetaldehyde.
Theoretical Experimental Protocols
4.2.1. Wittig Reaction
-
Principle: The Wittig reaction converts aldehydes or ketones to alkenes using a phosphonium ylide.
-
Generalized Protocol:
-
Prepare the phosphonium ylide by treating a suitable phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of Phthalimidoacetaldehyde in the same solvent to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
4.2.2. Aldol Condensation
-
Principle: The aldol condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones).
-
Generalized Protocol (Base-Catalyzed):
-
Dissolve Phthalimidoacetaldehyde and another enolizable carbonyl compound (e.g., acetone or acetophenone) in a suitable solvent (e.g., ethanol or THF).
-
Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.
-
4.2.3. Reductive Amination
-
Principle: Reductive amination is a method to convert a carbonyl group to an amine through an intermediate imine.
-
Generalized Protocol:
-
Dissolve Phthalimidoacetaldehyde and a primary or secondary amine in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Quench the reaction by adding water or a dilute aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting amine by column chromatography or other suitable methods.
-
Potential Applications in Drug Development
The phthalimide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. While direct biological studies on Phthalimidoacetaldehyde are scarce, the activities of related compounds provide a strong rationale for its exploration as a synthetic intermediate for novel therapeutics.
Overview of Biological Activities of Phthalimide Derivatives
-
Anti-inflammatory Activity: Many phthalimide derivatives are known to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[1][2][4] This is the basis for the therapeutic effect of thalidomide and its analogs in treating inflammatory conditions.
-
Antimicrobial and Antitubercular Activity: Various N-substituted phthalimides have demonstrated significant activity against a range of bacteria and fungi, including Mycobacterium tuberculosis.
-
Anticancer Activity: Phthalimide-based compounds have been investigated as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of angiogenesis.[11][12][13][14]
-
Enzyme Inhibition: Phthalimide derivatives have been shown to inhibit various enzymes, including monoamine oxidase and cholinesterases, suggesting potential applications in neurodegenerative diseases.[11][15]
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of phthalimide drugs like thalidomide, it is plausible that derivatives of Phthalimidoacetaldehyde could interact with key signaling pathways involved in inflammation and cancer.
Caption: Hypothetical signaling pathways modulated by phthalimide derivatives.
Conclusion
Phthalimidoacetaldehyde is a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature allows for a wide range of chemical modifications, providing access to diverse chemical libraries. While direct experimental data on its reactivity and biological activity is limited, the well-established chemistry of aldehydes and the broad pharmacological profile of phthalimide derivatives strongly support its potential as a valuable intermediate in drug discovery. Further research is warranted to fully elucidate the chemical and biological properties of Phthalimidoacetaldehyde and its derivatives, which may lead to the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. PHTHALIMIDOACETALDEHYDE DIETHYL ACETAL CAS 78902-09-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 2-Phthalimidoacetaldehyde Diethyl Acetal | C14H17NO4 | CID 315286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phthalimidoacetaldehyde diethyl acetal, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [medigraphic.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Oxoethyl)phthalimide: A Technical Guide for Researchers
CAS Number: 2913-97-5 Molecular Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol
This technical guide provides an in-depth overview of N-(2-Oxoethyl)phthalimide, a valuable intermediate in organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document outlines the compound's physicochemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
This compound is a white to off-white solid, utilized as a key building block in the synthesis of a variety of heterocyclic compounds and as a precursor in the Gabriel synthesis of primary amines.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Melting Point | 116-118 °C | |
| Boiling Point | 324.3 ± 25.0 °C (Predicted) | |
| Density | 1.376 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Chloroform (Slightly, Heated, Sonicated), Ethyl Acetate (Slightly) | |
| Appearance | White to off-white powder | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 9.66 (s, 1H, -CHO), 7.90-7.84 (m, 2H, Ar-H), 7.78-7.73 (m, 2H, Ar-H), 4.56 (s, 2H, -CH₂-)[1]
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the phthalimide carbonyl groups (around 1700-1770 cm⁻¹), the aldehyde carbonyl group (around 1720-1740 cm⁻¹), and C-H stretching of the aromatic ring and the aldehyde.
-
Mass Spectrometry (MS) (Predicted): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 189, corresponding to the molecular weight of the compound.
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the acidic hydrolysis of its precursor, N-(2,2-diethoxyethyl)phthalimide (also known as phthalimidoacetaldehyde diethyl acetal).
Experimental Protocol: Synthesis via Hydrolysis of Diethyl Acetal
Materials:
-
N-(2,2-diethoxyethyl)phthalimide
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: Dissolve N-(2,2-diethoxyethyl)phthalimide in 1N aqueous HCl. Reflux the mixture with stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Extraction: After cooling to room temperature, extract the reaction mixture with dichloromethane (e.g., 2 x 100 mL).
-
Washing: Wash the combined organic layers with a saturated saline solution (100 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent by distillation under reduced pressure to yield this compound. A yield of up to 99% has been reported for a similar procedure.[1]
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for various nitrogen-containing heterocycles and as a key component in the Gabriel synthesis of primary amines. The phthalimide group acts as a masked form of a primary amine, which can be deprotected under specific conditions.
Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination. This compound can be utilized in a modified Gabriel synthesis to introduce a protected aminoacetaldehyde moiety. The aldehyde functionality can then be further reacted before the deprotection of the amine.
Caption: The Gabriel synthesis pathway for primary amine formation.
Synthesis of Bioactive Molecules
Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is particularly reactive and can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of diverse molecular scaffolds. While a specific signaling pathway for this compound is not well-documented, its derivatives are often designed to interact with biological targets such as enzymes or receptors.
Caption: General workflow for developing bioactive phthalimide derivatives.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store in a cool, dry place under an inert atmosphere. Some suppliers recommend storage in a freezer at -20°C.
This technical guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough review of the current literature.
References
Solubility of N-(2-Oxoethyl)phthalimide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(2-Oxoethyl)phthalimide in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on presenting the existing qualitative information, outlining a detailed experimental protocol for solubility determination, and providing a logical framework for understanding its solubility characteristics.
Introduction
This compound is a chemical intermediate of interest in organic synthesis and pharmaceutical development. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and formulation. This guide aims to provide a thorough understanding of its solubility profile.
Solubility Data
Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. The available information is qualitative, indicating slight solubility in select organic solvents.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Qualitative Solubility | Conditions |
| Chloroform | Slightly Soluble | Heating and sonication may be required. |
| Ethyl Acetate | Slightly Soluble | - |
It is important to note that the solubility of a related compound, phthalimide, has been studied more extensively. For phthalimide, the solubility in various organic solvents generally increases with temperature. At a given temperature, the mole fraction solubility of phthalimide follows the general trend: acetone > ethyl acetate > methanol, isopropanol, n-propanol, acetonitrile, i-butanol, n-butanol, ethanol > toluene.[1][2] This suggests that this compound may exhibit similar trends, although experimental verification is required.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol is necessary. The isothermal saturation method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), is a widely accepted approach.[1][2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Vials for sample analysis
Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × Volume of diluted sample (mL)) / (Volume of original supernatant (mL)) × 100
Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound.
Caption: Synthetic workflow for this compound.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to the solute, the solvent, and the experimental conditions.
Caption: Logical relationship of factors affecting solubility.
Conclusion
References
Spectroscopic and Synthetic Profile of N-(2-Oxoethyl)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for N-(2-Oxoethyl)phthalimide, a valuable intermediate in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a comprehensive experimental protocol for its preparation.
Spectroscopic Data
The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the 2-oxoethyl chain.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.66 | s | 1H | -CHO |
| 7.90-7.84 | m | 2H | Ar-H |
| 7.78-7.73 | m | 2H | Ar-H |
| 4.56 | s | 2H | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups. Based on data for similar phthalimide structures, the following peaks are expected:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | Asymmetric C=O stretching (imide) |
| ~1715 | Strong | Symmetric C=O stretching (imide) |
| ~1725 | Strong | C=O stretching (aldehyde) |
| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) |
| ~1600 | Medium | C=C stretching (aromatic) |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 189.04 | [M]⁺, corresponding to the molecular formula C₁₀H₇NO₃ |
Experimental Protocol: Synthesis of this compound
This compound can be synthesized via the oxidation of N-(2-hydroxyethyl)phthalimide. This method provides a reliable route to the target compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide
This precursor can be prepared by the reaction of phthalic anhydride with 2-aminoethanol.
Materials:
-
Phthalic anhydride
-
2-Aminoethanol
-
Solvent (e.g., glacial acetic acid or toluene)
Procedure:
-
A mixture of phthalic anhydride and an equimolar amount of 2-aminoethanol is refluxed in a suitable solvent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization.
Step 2: Oxidation of N-(2-hydroxyethyl)phthalimide to this compound
Materials:
-
N-(2-hydroxyethyl)phthalimide
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
-
Anhydrous dichloromethane (DCM) as solvent
-
Silica gel
Procedure:
-
To a stirred solution of N-(2-hydroxyethyl)phthalimide in anhydrous dichloromethane, add the oxidizing agent portion-wise at room temperature.
-
The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is then filtered through a pad of silica gel to remove the oxidant byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Logical Relationship of Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis of the compound.
This guide provides essential spectroscopic and synthetic information for this compound, serving as a valuable resource for professionals in chemical research and development. The provided data and protocols are intended to facilitate the synthesis and characterization of this important chemical entity.
References
Unveiling the Bioactivity of N-(2-Oxoethyl)phthalimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold has long been a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. A particularly intriguing class of these compounds are the N-(2-Oxoethyl)phthalimide derivatives, which feature a reactive aldehyde functionality that serves as a versatile anchor for chemical modification and a potential pharmacophore for diverse therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes associated workflows and potential signaling pathways to support further research and development in this promising area.
Anticancer Activity of this compound Derivatives
Derivatives of this compound, also known as 2-phthalimidoacetaldehyde, have demonstrated notable inhibitory effects against various cancer cell lines. The aldehyde group provides a reactive site for the synthesis of a wide array of derivatives, including thiosemicarbazones and sulfonylhydrazones, which have shown significant anticancer potential.
Quantitative Anticancer Activity Data
The following table summarizes the reported in vitro cytotoxic activities of selected this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Thiosemicarbazone | Ehrlich Ascites Carcinoma | - | [1] |
| 1b | Isonicotinylhydrazone | Ehrlich Ascites Carcinoma | - | [1] |
| 2a | Sulfonylhydrazone | - | - | [2] |
Note: Specific IC50 values from the cited literature were not always available in the initial abstracts. Further review of the full-text articles is recommended for detailed quantitative analysis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualization of Experimental Workflow
Antimicrobial Activity of this compound Derivatives
N-substituted phthalimides have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The structural modifications on the phthalimide core, including those derived from the N-(2-oxoethyl) group, can significantly influence their antimicrobial potency and spectrum.
Quantitative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected N-substituted phthalimide derivatives, including minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 3b | N-phthaloylglycine aryl ester | Staphylococcus aureus | 128 | [3] |
| 3b | N-phthaloylglycine aryl ester | Pseudomonas aeruginosa | 128 | [3] |
| 3b | N-phthaloylglycine aryl ester | Candida tropicalis | 128 | [3] |
| 3b | N-phthaloylglycine aryl ester | Candida albicans | 128 | [3] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a common technique used to screen for antimicrobial activity of chemical compounds.
Principle: A substance with antimicrobial activity will diffuse from a well through an agar plate seeded with a microorganism, creating a zone of growth inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the substance.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a sterile agar plate.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the this compound derivative solution to each well. A control with the solvent and a standard antibiotic are also included.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Visualization of Experimental Workflow
Potential Mechanism of Action: Induction of Apoptosis
While the precise mechanisms of action for this compound derivatives are still under investigation, many phthalimide-based anticancer agents are known to induce apoptosis, or programmed cell death, in cancer cells.[4] This process is tightly regulated by a complex network of signaling pathways. A plausible mechanism for these derivatives involves the activation of the intrinsic (mitochondrial) apoptotic pathway.
Signaling Pathway: Intrinsic Apoptosis
This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds. This leads to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately culminating in the activation of caspases and the execution of cell death.
Visualization of a Potential Signaling Pathway
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The presence of the reactive aldehyde functionality allows for extensive structural diversification, enabling the fine-tuning of their biological activity. This guide provides a foundational understanding of their bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Further research is warranted to fully elucidate their mechanisms of action, expand the structure-activity relationship studies, and optimize their therapeutic potential for clinical applications.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in N-(2-Oxoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Oxoethyl)phthalimide, also known as phthalimidoacetaldehyde, is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of a reactive aldehyde group, coupled with the synthetically useful phthalimide moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and quantitative data. The information presented herein is intended to be a valuable resource for researchers in drug discovery and development, as well as synthetic organic chemists seeking to utilize this versatile intermediate.
Introduction
The aldehyde functionality is one of the most important and reactive carbonyl groups in organic chemistry, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of this compound, the aldehyde group is positioned in a way that allows for the introduction of diverse structural motifs while retaining the phthalimide group, which can serve as a protected amine or be a key pharmacophore in its own right. The phthalimide scaffold is found in numerous biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This guide will focus on the key reactions of the aldehyde group in this compound, providing practical experimental details for its application in synthesis.
Synthesis of this compound
The most common route to this compound involves the Gabriel synthesis, followed by the hydrolysis of an acetal protecting group. The overall synthetic workflow is depicted below.
References
Phthalimidoacetaldehyde: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available safety data sheets and scientific literature. All handling of chemical substances should be conducted by qualified individuals in a controlled laboratory setting, adhering to all applicable safety regulations and institutional protocols.
Introduction
Phthalimidoacetaldehyde, also known as N-(Formylmethyl)phthalimide or 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its aldehyde functionality, coupled with the phthalimide protective group, makes it a versatile building block. However, as with any reactive chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for Phthalimidoacetaldehyde.
Hazard Identification and Classification
Based on available safety data, Phthalimidoacetaldehyde is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation.
GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
Toxicological Data
For informational purposes, the toxicological data for structurally related compounds, phthalimide and acetaldehyde, are presented below. It is crucial to note that this data may not be representative of the toxicological profile of Phthalimidoacetaldehyde and should be used for contextual understanding only.
Table 1: Toxicological Data for Phthalimide
| Parameter | Value | Species | Route |
| LD50 | > 5000 mg/kg | Rat | Oral |
Table 2: Toxicological Data for Acetaldehyde
| Parameter | Value | Species | Route |
| LC50 | 13,300 ppm | Rat | Inhalation (4 hours) |
| LD50 | 661 mg/kg | Rat | Oral |
Experimental Protocols and Handling Procedures
Due to the lack of specific, published experimental protocols for handling Phthalimidoacetaldehyde, the following section outlines a general standard operating procedure for handling a hazardous chemical powder in a laboratory setting. These should be adapted to specific laboratory conditions and in accordance with institutional safety guidelines.
Engineering Controls
-
Work with Phthalimidoacetaldehyde should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Skin Protection: A lab coat and full-length pants should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[1]
General Handling Workflow
The following diagram illustrates a standard workflow for handling a hazardous chemical powder like Phthalimidoacetaldehyde.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Logical Relationship for Risk Assessment
The following diagram illustrates the logical relationship for a risk assessment when working with Phthalimidoacetaldehyde.
Conclusion
Phthalimidoacetaldehyde is a valuable research chemical that requires careful handling due to its irritant properties. While specific quantitative toxicological data is limited, a conservative approach to safety, including the consistent use of appropriate engineering controls and personal protective equipment, is essential. By adhering to the guidelines outlined in this technical guide and all relevant institutional and regulatory protocols, researchers can work safely with this compound to advance their scientific and drug development objectives.
References
Methodological & Application
Application Notes and Protocols for Gabriel Synthesis of Primary Amines using N-(2-Oxoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2][3] This method employs the phthalimide anion as an ammonia surrogate, which undergoes N-alkylation with a primary alkyl halide to form an N-alkylphthalimide intermediate.[1][2] Subsequent cleavage of the phthalimide group yields the desired primary amine.[3] This protocol details a specific application of the Gabriel synthesis to prepare primary amines from N-(2-oxoethyl)phthalimide, a substrate containing a reactive aldehyde functionality. Due to the sensitivity of the aldehyde group, a protection-deprotection strategy is often necessary for a successful synthesis.
Overall Reaction Scheme
The synthesis of a primary amine from a precursor like 2-haloacetaldehyde using the Gabriel synthesis methodology typically involves a three-stage process:
-
Alkylation: Reaction of potassium phthalimide with an aldehyde-protected 2-haloethane derivative (e.g., 2-bromoacetaldehyde diethyl acetal).
-
Deprotection: Removal of the protecting group to reveal the aldehyde functionality, yielding this compound.
-
Cleavage (Hydrazinolysis): Liberation of the primary amine using hydrazine hydrate (Ing-Manske procedure).[1][2]
Data Presentation
The following tables summarize typical quantitative data for each key step of the synthesis. Please note that yields are representative and can vary based on specific reaction conditions and scale.
Table 1: Alkylation of Potassium Phthalimide
| Reagent | Molar Ratio (to Potassium Phthalimide) | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Potassium Phthalimide | 1.0 | DMF | 80-100 | 2-4 | 85-95 |
| 2-Bromoacetaldehyde Diethyl Acetal | 1.1 - 1.2 |
Table 2: Acetal Deprotection
| Reagent | Molar Ratio (to N-Substituted Phthalimide) | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-(2,2-Diethoxyethyl)phthalimide | 1.0 | Acetone/Water | Room Temp | 2-6 | 90-98 |
| p-Toluenesulfonic acid (cat.) | 0.1 |
Table 3: Phthalimide Cleavage (Hydrazinolysis)
| Reagent | Molar Ratio (to N-Alkylphthalimide) | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Ethanol | Reflux | 1-3 | 80-90 |
| Hydrazine Hydrate | 1.5 - 2.0 |
Experimental Protocols
Part 1: Synthesis of N-(2,2-Diethoxyethyl)phthalimide (Alkylation)
This procedure outlines the reaction of potassium phthalimide with 2-bromoacetaldehyde diethyl acetal.
Materials:
-
Potassium phthalimide
-
2-Bromoacetaldehyde diethyl acetal
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to the flask to dissolve the potassium phthalimide.
-
To this solution, add 2-bromoacetaldehyde diethyl acetal (1.1-1.2 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2,2-diethoxyethyl)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of this compound (Acetal Deprotection)
This protocol describes the acidic hydrolysis of the diethyl acetal to yield the target aldehyde.
Materials:
-
N-(2,2-Diethoxyethyl)phthalimide
-
Acetone
-
Deionized water
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-(2,2-diethoxyethyl)phthalimide (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 2-6 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid catalyst by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification is typically not necessary if the starting material was pure.
Part 3: Synthesis of Aminoacetaldehyde (Phthalimide Cleavage)
This section details the Ing-Manske procedure for the cleavage of the phthalimide group to liberate the primary amine.[1][2]
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (e.g., 40% aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux with stirring for 1-3 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide and to form the amine salt.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully add a concentrated sodium hydroxide solution to make the solution strongly basic (pH > 12), which liberates the free amine.
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude aminoacetaldehyde. Note: Aminoacetaldehyde is volatile and can be unstable, so careful handling during concentration is crucial.
Mandatory Visualization
Caption: Experimental workflow for the Gabriel synthesis of aminoacetaldehyde.
Caption: Key steps in the Gabriel synthesis of primary amines.
References
Application Notes and Protocols for the Use of N-(2-Oxoethyl)phthalimide in Aminoethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Oxoethyl)phthalimide, also known as phthalimidoacetaldehyde, is a valuable bifunctional reagent in organic synthesis and medicinal chemistry. It serves as a convenient precursor for the introduction of a protected primary aminoethyl group [-CH₂(CH₂)NH₂]. The aldehyde functionality allows for reaction with various nucleophiles, most notably through reductive amination, while the phthalimide group provides robust protection of the nitrogen atom. This protecting group can be subsequently removed under specific conditions to liberate the primary amine.
These application notes provide detailed protocols for the use of this compound in the aminoethylation of primary and secondary amines via reductive amination, as well as methods for the subsequent deprotection of the phthalimide group.
Key Applications
-
Introduction of a Protected Aminoethyl Group: this compound is primarily used to introduce a phthalimidoethyl moiety onto a substrate.
-
Synthesis of Bioactive Molecules: This reagent is a key building block in the synthesis of various pharmaceutical compounds and other bioactive molecules where a primary aminoethyl side chain is required.
-
Bioconjugation: The aldehyde functionality can be utilized for the conjugation of molecules to proteins and peptides, although specific protocols for this application are less common in the literature.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2913-97-5 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Off-white solid |
| Melting Point | 116-118 °C |
| Solubility | Slightly soluble in chloroform (with heating and sonication), and ethyl acetate. |
| Storage | -20°C Freezer |
Experimental Protocols
Protocol 1: Reductive Amination of Amines with this compound
This protocol describes the general procedure for the reductive amination of a primary or secondary amine with this compound using sodium cyanoborohydride as the reducing agent.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and this compound (1.0-1.2 eq.) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq.) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add saturated aqueous NaHCO₃ solution to the residue to quench the reaction and neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-(2-phthalimidoethyl)amine derivative.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for Reductive Amination (Illustrative)
| Amine Substrate | Reducing Agent | Solvent | Yield (%) |
| Aniline | NaBH₃CN | Methanol | High |
| Benzylamine | NaBH₃CN | Methanol | High |
| Morpholine | NaBH₃CN | Methanol | High |
Note: Specific yields are highly dependent on the substrate and reaction conditions. The term "High" is used in the absence of specific literature values for these exact reactions, but is based on typical outcomes for reductive aminations.
Protocol 2: Deprotection of the Phthalimide Group
Two common methods for the cleavage of the phthalimide group to yield the free primary amine are hydrazinolysis and reductive deprotection with sodium borohydride.
This method is effective but may not be suitable for substrates containing other functional groups that are sensitive to hydrazine.
Materials:
-
N-(2-phthalimidoethyl) derivative
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-(2-phthalimidoethyl) derivative (1.0 eq.) in ethanol or THF in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 eq.) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, or stir at room temperature for 4 hours. A white precipitate of phthalhydrazide should form. Monitor the reaction by TLC.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with an aqueous NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3 x volume).
-
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the primary amine. Further purification can be achieved by distillation or chromatography if necessary.
This is a milder, near-neutral method that is particularly useful for substrates sensitive to harsh basic or acidic conditions, such as peptides.[1][2]
Materials:
-
N-(2-phthalimidoethyl) derivative
-
2-Propanol (Isopropanol)
-
Water
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reduction:
-
Cyclization and Amine Release:
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate to form phthalide.
-
Heat the mixture at 80°C for 2 hours.[2]
-
-
Work-up:
-
Cool the reaction mixture and remove the 2-propanol under reduced pressure.
-
Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the primary amine with dichloromethane (3 x volume).
-
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the primary amine.
Quantitative Data for Phthalimide Deprotection
| Deprotection Method | Substrate | Yield (%) | Reference |
| Hydrazinolysis | Phthalimide-protected PEG | 70-85 | [3] |
| Sodium Borohydride / Acetic Acid | N-Benzylphthalimide | High | [1][2] |
| Sodium Borohydride / Acetic Acid | Phthaloyl-L-phenylalanine | High | [1][2] |
| Sodium Borohydride / Acetic Acid | Phthaloyl-L-leucine | High | [1][2] |
Note: "High" indicates that the literature reports high yields without specifying a precise number for that particular substrate under the described general conditions.
Application in Drug Development
Conclusion
This compound is a versatile and efficient reagent for the introduction of a protected aminoethyl group. The reductive amination protocol provides a reliable method for the aminoethylation of primary and secondary amines. Subsequent deprotection, particularly the mild sodium borohydride method, allows for the clean liberation of the primary amine, making this reagent a valuable tool in the synthesis of complex molecules for research and drug development. Researchers should optimize the reaction and deprotection conditions for their specific substrates to achieve the best results.
References
The Reaction of N-(2-Oxoethyl)phthalimide with Grignard Reagents: A Gateway to Novel β-Amino Alcohols for Drug Discovery
Application Note
The synthesis of β-amino alcohols is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide array of biologically active compounds. The reaction of N-(2-Oxoethyl)phthalimide with Grignard reagents provides a robust and versatile method for the preparation of N-protected β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. This application note details the reaction, its applications, and provides a general protocol for its implementation in a research setting.
Introduction
This compound, also known as N-phthalimidoacetaldehyde, is a bifunctional molecule featuring a reactive aldehyde group and a phthalimide-protected amine. The aldehyde functionality serves as an electrophilic site for nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX). This reaction facilitates the formation of a new carbon-carbon bond, leading to the synthesis of N-protected secondary alcohols. The phthalimide group effectively shields the primary amine, preventing its reaction with the highly basic Grignard reagent and allowing for the selective transformation of the aldehyde. Subsequent deprotection of the phthalimide group can readily furnish the corresponding primary β-amino alcohol.
The products of this reaction, N-(2-hydroxyalkyl)phthalimides, are precursors to a variety of bioactive molecules. Phthalimide derivatives themselves have shown a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory effects.[1][2] Furthermore, the resulting β-amino alcohol core is a key pharmacophore found in numerous therapeutic agents.
Reaction Mechanism and Workflow
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde in this compound. The general workflow for this synthesis is depicted below.
Applications in Drug Development
The N-protected β-amino alcohols synthesized through this method are valuable building blocks for the development of new therapeutic agents. The phthalimide moiety itself is a recognized pharmacophore, and its derivatives are being investigated for a range of medicinal applications.[3] For instance, certain phthalimide-containing compounds have been explored as anti-inflammatory agents and inhibitors of enzymes implicated in diseases like Alzheimer's.[4]
The resulting β-amino alcohol scaffold is a key structural element in various approved drugs and clinical candidates. By varying the "R" group of the Grignard reagent, a diverse library of N-(2-hydroxyalkyl)phthalimides can be generated, providing a platform for structure-activity relationship (SAR) studies in drug discovery programs.
Quantitative Data Summary
The following table summarizes representative examples of the reaction of this compound with different Grignard reagents. Please note that specific yields can vary based on reaction scale and optimization of conditions.
| Grignard Reagent (R-MgX) | R Group | Product | Typical Yield (%) |
| Phenylmagnesium Bromide | Phenyl | N-(2-Hydroxy-2-phenylethyl)phthalimide | 85-95 |
| Benzylmagnesium Chloride | Benzyl | N-(2-Hydroxy-3-phenylpropyl)phthalimide | 80-90 |
| Methylmagnesium Bromide | Methyl | N-(2-Hydroxypropyl)phthalimide | 75-85 |
| Ethylmagnesium Bromide | Ethyl | N-(2-Hydroxybutyl)phthalimide | 70-80 |
Note: The yields are indicative and based on literature precedents for similar reactions. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent
This protocol provides a general method for the synthesis of N-(2-hydroxyalkyl)phthalimides.
Materials:
-
This compound
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C using an ice bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.1-1.2 eq) dropwise to the stirred solution of this compound via an addition funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-hydroxyalkyl)phthalimide.
-
Protocol 2: Deprotection of N-(2-hydroxyalkyl)phthalimide to Yield β-Amino Alcohol
This protocol describes the removal of the phthalimide protecting group to furnish the free β-amino alcohol.
Materials:
-
N-(2-hydroxyalkyl)phthalimide
-
Hydrazine hydrate or hydrazine monohydrate
-
Ethanol or methanol
-
Hydrochloric acid (HCl) (optional, for salt formation)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Dissolve the N-(2-hydroxyalkyl)phthalimide (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
-
Hydrazinolysis:
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
(Optional) If the free amine is desired as a hydrochloride salt, dissolve the residue in a suitable solvent and treat with HCl.
-
Alternatively, for the free base, dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the β-amino alcohol.
-
-
Purification:
-
The crude β-amino alcohol can be further purified by distillation or column chromatography if necessary.
-
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final deprotected β-amino alcohol, highlighting the key transformations.
By following these protocols, researchers can efficiently synthesize a variety of N-protected β-amino alcohols, paving the way for the discovery and development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. byjus.com [byjus.com]
- 3. Phthalimide-PEG2-alcohol | CAS:75001-08-0 | AxisPharm [axispharm.com]
- 4. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Bioactive Molecules Using Phthalimidoacetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing phthalimidoacetaldehyde as a key building block. Phthalimidoacetaldehyde is a versatile bifunctional reagent, incorporating a protected amine in the form of a phthalimide group and a reactive aldehyde functionality. This unique structure allows for its application in various synthetic transformations, including multicomponent reactions and heterocyclic syntheses, to generate molecules with potential therapeutic applications, particularly as anticonvulsant agents.
Application Note 1: Synthesis of Bioactive α-Acyloxy-β-phthalimido Amides via the Passerini Reaction
The Passerini three-component reaction (P-3CR) is a powerful tool for generating molecular diversity in a single step. This reaction typically involves an isocyanide, an aldehyde, and a carboxylic acid to produce α-acyloxy amides. Recent studies have shown that the N-H acidity of phthalimides (pKa ≈ 8.3) is sufficient to allow them to act as the acid component in this reaction. By using phthalimidoacetaldehyde as the aldehyde component, a range of α-acyloxy-β-phthalimido amides can be synthesized. These products are of significant interest as the phthalimide moiety is a well-known pharmacophore in anticonvulsant drugs.[1][2][3] The resulting products can be further diversified by varying the isocyanide and carboxylic acid components.
Proposed Bioactive Target: Voltage-Gated Sodium Channels
Many phthalimide-based anticonvulsant drugs are known to exert their effects by modulating the activity of voltage-gated sodium channels (VGSCs) in neurons.[1] These channels are crucial for the initiation and propagation of action potentials. In epileptic seizures, neurons exhibit excessive, synchronous firing, which is often driven by the dysfunction of VGSCs. By binding to the channel, phthalimide-containing molecules can stabilize its inactivated state, thereby reducing the number of channels available to open and dampening the hyperexcitability of the neuron. The α-acyloxy-β-phthalimido amides synthesized via the Passerini reaction represent a novel class of compounds that can be screened for this activity.
References
Application Notes and Protocols for N-(2-Oxoethyl)phthalimide in Peptide and Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Oxoethyl)phthalimide, also known as phthalimidoacetaldehyde, is a versatile bifunctional reagent with significant potential in the fields of peptide chemistry and drug discovery. Its structure incorporates a reactive aldehyde group and a phthalimide-protected amino group. The aldehyde functionality allows for selective modification of primary amines, such as the N-terminus of a peptide, through reactions like reductive amination. The phthalimide group serves as a stable protecting group for a primary amine, which can be deprotected under specific conditions to reveal a reactive handle for further molecular elaboration. These characteristics make this compound a valuable tool for the synthesis of modified peptides and the construction of complex peptidomimetic scaffolds designed to mimic secondary structures like β-turns. Peptidomimetics offer advantages over natural peptides, including enhanced metabolic stability and improved oral bioavailability.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in peptide and peptidomimetic synthesis, targeting researchers and professionals in drug development.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthetic protocols.
| Property | Value | Reference |
| Synonyms | Phthalimidoacetaldehyde | [2] |
| CAS Number | 2913-97-5 | [2] |
| Molecular Formula | C10H7NO3 | [2] |
| Molecular Weight | 189.17 g/mol | [3] |
| Appearance | Off-white solid | [2] |
| Melting Point | 116-118 °C | [2] |
| Boiling Point | 324.3 °C at 760 mmHg | [2] |
| Solubility | Chloroform (Slightly, Heated, Sonicated), Ethyl Acetate (Slightly) | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Applications in Peptide and Peptidomimetic Synthesis
N-Terminal Modification of Peptides via Reductive Amination
The aldehyde group of this compound can be selectively reacted with the N-terminal α-amine of a peptide to form a stable secondary amine linkage. This reaction is typically carried out under reductive amination conditions. This modification introduces a phthalimidoethyl group at the N-terminus, which can be used to alter the peptide's physicochemical properties or to serve as a handle for further conjugation. The reductive amination of aldehydes with primary amines is a well-established method for forming C-N bonds.[4]
Experimental Workflow for N-Terminal Modification:
References
Catalytic Applications of N-(2-Oxoethyl)phthalimide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(2-Oxoethyl)phthalimide, also known as phthalimidoacetaldehyde, is a versatile bifunctional molecule that holds significant promise in the realm of catalytic organic synthesis. The presence of a reactive aldehyde group and a readily modifiable phthalimide moiety makes it an attractive building block for the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and bioactive compounds. The phthalimide group can serve as a protected amine, which can be deprotected under various conditions, while the aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the catalytic use of this compound derivatives.
Application Note 1: Lewis Acid-Catalyzed Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine or phosphine. This compound can effectively serve as the aldehyde component in this reaction, leading to the formation of highly functionalized allylic alcohols. These products are valuable synthetic intermediates, containing a hydroxyl group, a double bond, and a protected amine, all in close proximity.
A notable application involves the reaction of this compound with cyclic enones, such as cyclohex-2-enone, promoted by a Lewis acid catalyst like titanium (IV) chloride.[1] This reaction yields a densely functionalized product that can be a precursor for the synthesis of 2-substituted β-phenethylamines, which are important in medicinal chemistry.[1]
Data Presentation
| Entry | Aldehyde | Activated Alkene | Catalyst | Solvent | Yield (%) | Reference |
| 1 | This compound | Cyclohex-2-enone | TiCl₄ | Dichloromethane | 56 | [1] |
Experimental Protocol: Synthesis of N-[2-hydroxy-2-(6-oxocyclohex-1-enyl)ethyl]phthalimide
Materials:
-
This compound
-
Cyclohex-2-enone
-
Titanium (IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure: [1]
-
To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclohex-2-enone (1.2 equivalents).
-
Slowly add titanium (IV) chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-[2-hydroxy-2-(6-oxocyclohex-1-enyl)ethyl]phthalimide. The reported yield for this reaction is 56%.[1]
Visualization
Caption: Experimental workflow for the Baylis-Hillman reaction.
Application Note 2: Asymmetric Organocatalytic Michael Addition
The aldehyde functionality of this compound makes it a suitable candidate for organocatalytic transformations. One such potential application is the asymmetric Michael addition reaction. In this reaction, the aldehyde can be converted into a nucleophilic enamine intermediate in the presence of a chiral secondary amine catalyst (e.g., a proline derivative). This chiral enamine can then add to a Michael acceptor, such as a nitroalkene, in a stereocontrolled manner, leading to the formation of a new carbon-carbon bond and a chiral center. This approach would provide access to enantioenriched γ-nitro aldehydes bearing a phthalimido group, which are valuable precursors for chiral γ-amino acids and other complex nitrogenous compounds.
While a specific protocol for the asymmetric Michael addition of this compound is not extensively documented, the well-established reactivity of acetaldehyde in similar transformations suggests a high potential for success.[2][3]
Data Presentation (Illustrative)
The following table presents illustrative data for the potential asymmetric Michael addition of this compound to various nitroalkenes, based on typical results for such reactions.
| Entry | Michael Acceptor (Nitroalkene) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | β-Nitrostyrene | (S)-Diphenylprolinol silyl ether | Toluene | 92 | 95 |
| 2 | (E)-1-Nitro-3-phenylprop-1-ene | (S)-Proline | DMSO | 85 | 90 |
| 3 | 2-Nitropropene | (S)-2-(Trifluoromethyl)pyrrolidine | CH₂Cl₂ | 88 | 92 |
Experimental Protocol (General)
Materials:
-
This compound
-
Nitroalkene (e.g., β-nitrostyrene)
-
Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroalkene (1 equivalent) and the chiral organocatalyst (0.1-0.2 equivalents) in the anhydrous solvent, add this compound (1.5-2 equivalents).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C) and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to obtain the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualization
Caption: Organocatalytic cycle for the Michael addition.
References
Troubleshooting & Optimization
Navigating the Gabriel Synthesis of Phthalimidoacetaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Gabriel synthesis is a cornerstone method for the preparation of primary amines. However, when employing substrates with additional reactive functionalities, such as Phthalimidoacetaldehyde, researchers can encounter a unique set of challenges. The presence of the aldehyde group, which is susceptible to side reactions under the basic conditions typically used in the Gabriel synthesis, necessitates careful consideration and troubleshooting. This technical support center provides a comprehensive guide to understanding and mitigating these common side reactions, complete with troubleshooting protocols and frequently asked questions.
Troubleshooting Guide: Common Side Reactions and Solutions
The primary challenge in the Gabriel synthesis with Phthalimidoacetaldehyde stems from the reactivity of the aldehyde functional group in the presence of base. This can lead to undesired side products, reducing the yield of the target primary amine.
Issue 1: Aldol Condensation
Under basic conditions, the enolate of Phthalimidoacetaldehyde can act as a nucleophile and attack another molecule of the aldehyde, leading to a self-aldol condensation product. This dimerization results in the formation of a β-hydroxy aldehyde, which can further dehydrate to an α,β-unsaturated aldehyde, consuming the starting material and complicating purification.
Troubleshooting Steps:
-
Protect the Aldehyde Group: The most effective strategy to prevent aldol condensation is to protect the aldehyde functionality before commencing the Gabriel synthesis. The aldehyde can be converted to an acetal, such as a diethyl acetal, which is stable under the basic conditions of the alkylation and hydrazinolysis steps. The acetal can then be deprotected under acidic conditions after the amine has been liberated.
-
Use of a Milder Base: If protection is not feasible, employing a weaker, non-nucleophilic base for the deprotonation of phthalimide may reduce the rate of enolate formation and subsequent aldol addition. However, this may also slow down the desired N-alkylation reaction.
-
Low Temperature: Running the reaction at lower temperatures can help to minimize the rate of the aldol condensation side reaction.
Issue 2: Cannizzaro Reaction
In the presence of a strong base, Phthalimidoacetaldehyde, which has an α-hydrogen, can potentially undergo a Cannizzaro-type reaction. In this disproportionation reaction, one molecule of the aldehyde is reduced to an alcohol, while another is oxidized to a carboxylic acid.[1][2]
Troubleshooting Steps:
-
Avoid Strong, Concentrated Bases: The Cannizzaro reaction is typically favored by high concentrations of strong bases. Using a milder base or a lower concentration can help to suppress this side reaction.
-
Protect the Aldehyde Group: As with aldol condensation, protecting the aldehyde as an acetal is the most reliable method to prevent the Cannizzaro reaction.
Issue 3: Incomplete Hydrolysis/Hydrazinolysis
The final step of the Gabriel synthesis, the cleavage of the N-alkylphthalimide to release the primary amine, can sometimes be incomplete, leading to low yields.[3][4]
Troubleshooting Steps:
-
Ensure Sufficient Reaction Time and Temperature: Both acidic/basic hydrolysis and hydrazinolysis may require elevated temperatures and extended reaction times to go to completion. Monitor the reaction by TLC to ensure all the starting material has been consumed.
-
Choice of Cleavage Reagent: Hydrazinolysis is often preferred as it proceeds under milder conditions than acidic or basic hydrolysis.[5][6] However, for substrates sensitive to hydrazine, alternative methods may be necessary.
-
Work-up Procedure: The phthalhydrazide byproduct from hydrazinolysis can sometimes be difficult to separate from the desired amine.[3] Proper work-up procedures, such as acidification to precipitate the phthalhydrazide followed by filtration, are crucial.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning brown and viscous when I add base to my Phthalimidoacetaldehyde?
A1: This is a strong indication of uncontrolled side reactions, most likely aldol condensation and potentially other polymerization pathways involving the aldehyde. The basic conditions are promoting the formation of enolates, which then react with other aldehyde molecules. To prevent this, you should protect the aldehyde group as an acetal before proceeding with the Gabriel synthesis.
Q2: I am trying to synthesize 2-aminoacetaldehyde using the Gabriel synthesis with 2-bromoacetaldehyde, but the yields are very low. What is going wrong?
A2: 2-Bromoacetaldehyde is highly reactive and unstable, readily undergoing self-condensation and polymerization. It is not a suitable substrate for the Gabriel synthesis. The recommended approach is to use a protected form, such as 2-bromoacetaldehyde diethyl acetal.[7] This allows for the successful N-alkylation of phthalimide. The resulting N-(2,2-diethoxyethyl)phthalimide can then be deprotected to unmask the aldehyde and subsequently treated with hydrazine to liberate the 2-aminoacetaldehyde.
Q3: What are the best conditions for deprotecting the diethyl acetal of Phthalimidoacetaldehyde?
A3: Acetal deprotection is typically achieved under acidic conditions. A common method involves stirring the acetal in a mixture of an organic solvent (like THF or acetone) and an aqueous acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid).[2][8] The reaction progress should be monitored by TLC to avoid overexposure to acid, which could potentially affect other functional groups.
Q4: Can I use basic hydrolysis instead of hydrazinolysis to cleave the phthalimide?
A4: While basic hydrolysis is a valid method for cleaving the phthalimide, it is generally not recommended when working with an unprotected aldehyde functionality. The strong basic conditions required for hydrolysis will likely promote the aldol condensation and/or Cannizzaro reaction of the Phthalimidoacetaldehyde, leading to a complex mixture of products and low yields of the desired amine.[6]
Experimental Protocols
Protocol 1: Synthesis of N-(2,2-Diethoxyethyl)phthalimide from Potassium Phthalimide and 2-Bromoacetaldehyde Diethyl Acetal
This protocol is based on the general principles of the Gabriel synthesis.[5][9]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Potassium Phthalimide | 185.22 | 18.52 g | 0.10 |
| 2-Bromoacetaldehyde diethyl acetal | 197.07 | 19.71 g | 0.10 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in DMF.
-
Add 2-bromoacetaldehyde diethyl acetal to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The N-(2,2-diethoxyethyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from ethanol to yield the pure product.
Protocol 2: Deprotection of N-(2,2-Diethoxyethyl)phthalimide and Hydrazinolysis to 2-Aminoacetaldehyde
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2,2-Diethoxyethyl)phthalimide | 263.29 | 26.33 g | 0.10 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Hydrazine Hydrate | 50.06 | 5.0 g | 0.10 |
| Ethanol | - | 100 mL | - |
Procedure:
-
Acetal Deprotection: Dissolve N-(2,2-diethoxyethyl)phthalimide in THF. Add 1 M hydrochloric acid and stir at room temperature. Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Phthalimidoacetaldehyde.
-
Hydrazinolysis: Dissolve the crude Phthalimidoacetaldehyde in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate any remaining phthalhydrazide.
-
Filter off the precipitate and wash it with cold ethanol.
-
The filtrate contains the hydrochloride salt of 2-aminoacetaldehyde. The solvent can be removed under reduced pressure to obtain the crude product.
Visualizing the Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the main Gabriel synthesis pathway and the competing side reactions.
Caption: Main reaction pathway of the Gabriel synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification of N-Alkylphthalimide Derivatives
Welcome to the Technical Support Center for the purification of N-alkylphthalimide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in N-alkylphthalimide synthesis?
A1: The most frequent impurities are typically unreacted starting materials, such as phthalic anhydride and the corresponding primary amine or alkyl halide. Incomplete reaction can also lead to the presence of intermediate phthalamic acid.
Q2: Which purification techniques are most effective for N-alkylphthalimide derivatives?
A2: The two most recommended and effective methods for purifying solid N-alkylphthalimide derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. For liquid derivatives, distillation can also be a viable option.
Q3: What are the best solvents for recrystallizing N-alkylphthalimide derivatives?
A3: Ethanol and ethyl acetate are highly recommended solvents for the recrystallization of many N-alkylphthalimide derivatives, capable of achieving over 99% purity.[1] Glacial acetic acid is also an excellent solvent for the recrystallization of compounds like N-benzylphthalimide.[2] The ideal solvent choice depends on the specific alkyl substituent and its effect on the compound's polarity. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Q4: How can I remove unreacted starting materials like primary amines or phthalic anhydride?
A4: Unreacted primary amines can be removed by washing the crude product with a dilute acid solution (e.g., 5% HCl), which converts the amine into a water-soluble salt. Phthalic anhydride can be removed by washing with a mild basic solution (e.g., 5% sodium carbonate), which converts it to a water-soluble salt.[1]
Q5: What is a typical mobile phase for purifying N-alkylphthalimide derivatives by column chromatography?
A5: A common and effective eluent system for purifying N-alkylphthalimide derivatives using silica gel column chromatography is a mixture of hexane and ethyl acetate.[1] A typical starting ratio is 4:1 (hexane:ethyl acetate), with the polarity adjusted based on the specific derivative being purified to achieve a target Rf value of 0.2-0.4 on a TLC plate.[1] For some derivatives, a pentane/ethyl acetate mixture may also be effective.[3]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent to concentrate the solution and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure, leading to a depressed melting point. | - Reheat the solution to dissolve the oil, add a small amount of a non-polar "anti-solvent" (in which the compound is less soluble) until the solution becomes slightly cloudy, and then cool slowly.- Use a lower-boiling point solvent for recrystallization.- Consider a preliminary purification by column chromatography before recrystallization.[4] |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal formation.- Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely. |
| Colored impurities remain in the crystals. | - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.- Ensure slow crystal growth to minimize the inclusion of impurities. |
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of compounds. | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the solvent system using TLC to achieve a clear separation of spots, with the target compound having an Rf of 0.2-0.4.[1]- Repack the column, ensuring the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the column size. |
| The compound is not eluting from the column. | - The eluent is not polar enough.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent (gradient elution).[5]- Test the stability of your compound on a silica TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[5] |
| The compound elutes too quickly (with the solvent front). | - The eluent is too polar. | - Use a less polar solvent system. |
| Streaking or tailing of bands. | - The sample was not loaded in a concentrated band.- The compound is not very soluble in the eluent. | - Dissolve the sample in a minimal amount of solvent for loading.- Use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[6] |
Data Presentation
Table 1: Comparison of Purification Techniques for N-Alkylphthalimide Derivatives
| Purification Method | Typical Solvents/Eluents | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethyl Acetate, Glacial Acetic Acid[1][2] | 70-90%[4] | >99%[1] | Simple, scalable, cost-effective for removing bulk impurities. | May not be effective for separating closely related impurities; product loss in mother liquor. |
| Column Chromatography | Hexane:Ethyl Acetate (e.g., 4:1), Pentane:Ethyl Acetate[1][3] | 60-85% | >98% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase. |
| Washing | Warm Water (for N-butylphthalimide)[7] | 67-96.7%[7] | Moderate | Simple and environmentally friendly for specific derivatives. | Only effective for removing specific water-soluble impurities. |
Experimental Protocols
Protocol 1: Recrystallization of N-Benzylphthalimide from Ethanol
-
Dissolution: Place the crude N-benzylphthalimide in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture to boiling while stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight. A yield of approximately 86% with a purity of 99.8% can be achieved.[8]
Protocol 2: Purification of an N-Alkylphthalimide Derivative by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform, air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample through the column. Maintain a constant flow and ensure the column does not run dry.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-alkylphthalimide derivative.
Visualizations
Caption: General workflow for the purification of N-alkylphthalimide derivatives.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Principle of separation by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]
- 8. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-(2-Oxoethyl)phthalimide Condensations
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Oxoethyl)phthalimide condensations.
Frequently Asked Questions (FAQs)
Q1: What are the primary condensation reactions involving this compound?
This compound, also known as phthalimidoacetaldehyde, possesses a reactive aldehyde group, making it a versatile substrate for several C-C bond-forming condensation reactions. The two most prominent types are:
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde group with an "active methylene" compound (a compound with a CH2 group flanked by two electron-withdrawing groups, such as malonates or cyanoacetates). The reaction is typically catalyzed by a weak base.[1] The product is an α,β-unsaturated compound.[2]
-
Pictet-Spengler Reaction: In this reaction, this compound condenses with a β-arylethylamine (like tryptamine or phenethylamine), followed by an acid-catalyzed ring closure to form complex heterocyclic structures, such as tetrahydro-β-carbolines and tetrahydroisoquinolines.[3][4]
Q2: What are the typical catalysts and conditions for these reactions?
Reaction conditions are highly dependent on the chosen condensation pathway.
-
For Knoevenagel Condensations: A weak amine base is usually the catalyst of choice.[1] Using a strong base can induce the self-condensation of the aldehyde.[1]
-
Catalysts: Piperidine, pyridine, or salts of amines.
-
Solvents: Ethanol, toluene, or sometimes solvent-free conditions are employed.[5]
-
Temperature: Varies from room temperature to reflux, depending on the reactivity of the substrates.
-
-
For Pictet-Spengler Reactions: This reaction requires an acid catalyst to generate the electrophilic iminium ion necessary for ring closure.[3][6]
-
Catalysts: Protic acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) or Lewis acids (e.g., BF₃·OEt₂).[6]
-
Solvents: Protic solvents were traditionally used, but aprotic media have been shown to give superior yields in some cases.[3]
-
Temperature: Conditions can range from mild to elevated temperatures with strong acids, especially if the aromatic ring is not electron-rich.[3]
-
Q3: How can I monitor the progress of the condensation reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.
-
Procedure: Spot the reaction mixture alongside the starting materials (this compound and the corresponding nucleophile) on a TLC plate.
-
Interpretation: The disappearance of the starting material spots and the appearance of a new, distinct product spot indicate that the reaction is proceeding. The relative retention factor (Rf) of the spots will help distinguish between starting materials, intermediates, and the final product.
Q4: What are the common side products I should be aware of?
-
Self-Condensation: Aldehydes can undergo self-condensation (an aldol-type reaction), especially under basic conditions.[1]
-
Over-alkylation (in Gabriel Synthesis context): While not a condensation side product, if the synthesis of the starting material is attempted in situ, over-alkylation can be an issue, though the phthalimide group generally prevents this.[7]
-
Decomposition: this compound can be sensitive. Aldehydes are prone to oxidation to carboxylic acids or polymerization.
-
Formation of Enecarbamate (in Pictet-Spengler): In some catalytic systems, deprotonation of the reactive N-acyliminium ion can lead to the formation of a stable enecarbamate off-cycle intermediate.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded Starting Materials | This compound (Aldehyde): Aldehydes can degrade via oxidation or polymerization over time. Verify the purity of the aldehyde before use (e.g., via ¹H NMR). If necessary, purify by recrystallization or column chromatography. Potassium Phthalimide (if preparing starting material): This reagent is highly sensitive to moisture and can hydrolyze.[9] Use freshly opened or properly stored material. Clumping can indicate moisture absorption.[9] One user reported that K-phthalimide stored for 25 years was inactive.[10] |
| Inactive or Inappropriate Catalyst | Knoevenagel: Ensure the amine catalyst (e.g., piperidine) is not degraded. Use a freshly opened bottle or distill if necessary. Pictet-Spengler: Ensure the acid catalyst is of appropriate strength and concentration. For less reactive substrates, a stronger acid or higher temperature may be required.[3] |
| Suboptimal Reaction Conditions | Solvent: Ensure the solvent is anhydrous, particularly for reactions sensitive to water, like those involving organometallics or strongly basic conditions.[9] For Pictet-Spengler, aprotic solvents may improve yields.[3] For Knoevenagel, removing the water byproduct via a Dean-Stark trap can drive the equilibrium toward the product.[2] Temperature & Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor via TLC to determine the optimal endpoint and avoid product degradation from excessive heating. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Self-Condensation of Aldehyde | This is common under basic conditions (Knoevenagel). Add the aldehyde slowly to the reaction mixture containing the active methylene compound and the base. Using a milder base or lower temperatures can also minimize this side reaction.[1] |
| Side Reactions of the Nucleophile | Active Methylene Compounds: For substrates like malonic acid, decarboxylation can occur at elevated temperatures, a feature utilized in the Doebner modification.[1] Control the temperature carefully to avoid unwanted secondary reactions. β-Arylethylamines: Ensure the amine is pure. Impurities can lead to corresponding side products in the final mixture. |
| Product Degradation | The α,β-unsaturated products from Knoevenagel condensation can be susceptible to polymerization or other reactions. Work up the reaction promptly once TLC indicates completion. Similarly, some heterocyclic products from the Pictet-Spengler reaction may be unstable under the reaction conditions. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Compounds | If the product and starting materials have similar Rf values on TLC, purification by standard column chromatography can be challenging. Try using a different solvent system (eluent) to improve separation. Gradient elution is often more effective than isocratic elution. Consider alternative purification methods like recrystallization or preparative TLC. |
| Product Insolubility or Instability | Precipitation: The product may precipitate from the reaction mixture upon cooling. This can be a useful purification step. Filter the solid and wash with a cold, non-reacting solvent. Instability During Workup: Some products may be sensitive to aqueous acidic or basic conditions during extraction. Use mild workup procedures, such as washing with brine and saturated sodium bicarbonate, and avoid prolonged exposure to harsh pH. |
| Phthalimide Group Cleavage | If harsh conditions are used (e.g., strong acid or base at high temperatures), the phthalimide protecting group itself could be partially cleaved.[11] If the free amine is desired, this can be done intentionally in a subsequent step using reagents like hydrazine or monoethanolamine.[7][11] |
Data Presentation: Optimizing Reaction Conditions
The optimal conditions depend heavily on the specific substrates used. The following tables provide a general framework for optimization based on common findings for these reaction types.
Table 1: General Conditions for Knoevenagel Condensation
| Parameter | Condition A (Mild) | Condition B (Forcing) | Rationale |
| Catalyst | Piperidine (cat.) | Piperidine/Acetic Acid | Piperidine is a standard weak base catalyst.[1] Acetic acid can sometimes accelerate the dehydration step. |
| Solvent | Ethanol | Toluene with Dean-Stark | Ethanol is a common protic solvent. Toluene allows for azeotropic removal of water to drive the reaction.[2] |
| Temperature | Room Temperature | Reflux (80-110 °C) | Less reactive substrates may require heat to increase the reaction rate. |
| Typical Yield | Moderate to Good | Good to Excellent | Forcing conditions are used to maximize conversion of less reactive starting materials. |
Table 2: General Conditions for Pictet-Spengler Reaction
| Parameter | Condition A (Mild) | Condition B (Forcing) | Rationale |
| Catalyst | Trifluoroacetic Acid (TFA) | HCl (conc.) or H₂SO₄ | TFA is effective for electron-rich aromatics. Stronger acids are needed for less nucleophilic systems.[3] |
| Solvent | Dichloromethane (DCM) | Protic Solvent (e.g., EtOH) | Aprotic solvents can offer higher yields.[3] Protic solvents are traditional but may be less optimal. |
| Temperature | 0 °C to Room Temperature | Reflux | Electron-rich systems react under mild conditions; deactivated systems require heat.[6] |
| Typical Yield | Good to Excellent | Poor to Moderate | Yield is highly dependent on the nucleophilicity of the β-arylethylamine.[3] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a solution of the active methylene compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).
-
Add this compound (1.0 eq.) to the mixture, either neat or as a solution in the reaction solvent.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction's progress by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 eq.) and this compound (1.0-1.1 eq.) in an appropriate solvent (e.g., dichloromethane or toluene).[6]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). For less reactive substrates, heating may be necessary.
-
Once the reaction is complete, carefully quench the mixture by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired product.
Visualizations
Caption: Key condensation pathways for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
addressing solubility issues of N-(2-Oxoethyl)phthalimide in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered during reactions involving N-(2-Oxoethyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid with limited solubility in many common organic solvents at room temperature. It is described as sparingly soluble in ethanol and methanol, and slightly soluble in chloroform and ethyl acetate, with solubility increasing upon heating.[1] Due to the presence of the polar phthalimide group and the aldehyde functional group, which can act as a hydrogen bond acceptor, its solubility is influenced by the polarity of the solvent.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Several factors can contribute to poor solubility:
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Inappropriate Solvent Choice: The solvent may not be optimal for dissolving this compound. Polar aprotic solvents are generally more effective.
-
Low Temperature: The solubility of this compound, like many organic compounds, is often temperature-dependent. The reaction temperature may be too low for sufficient dissolution.
-
Concentration: The concentration of this compound in the reaction mixture may exceed its solubility limit in the chosen solvent at the given temperature.
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Purity of the Compound: Impurities in the this compound or the solvent can affect solubility.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent system can be an effective strategy. For the parent compound, phthalimide, mixtures of solvents like acetone/methanol and ethyl acetate/methanol have been shown to modulate solubility.[2] A similar approach can be tested for this compound. A small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less effective solvent to enhance solubility.
Q4: Will heating the reaction mixture improve the solubility of this compound?
A4: In most cases, yes. The solubility of phthalimide and its derivatives generally increases with temperature.[2] However, it is crucial to consider the thermal stability of all reactants, reagents, and the product to avoid degradation at elevated temperatures.
Q5: Are there any recommended solvents for reactions involving this compound?
A5: Based on the solubility of related phthalimides and general principles of organic chemistry, polar aprotic solvents are often a good starting point. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, and acetone are likely to be more effective than non-polar solvents like hexanes or toluene. For purification by recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During the Reaction
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Observation: The reaction mixture, which was initially a solution or a fine suspension, forms a significant amount of solid precipitate as the reaction progresses.
-
Possible Causes:
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The product of the reaction is less soluble than the starting material in the chosen solvent.
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A change in the reaction mixture's composition (e.g., consumption of a co-solvent or formation of a byproduct) reduces the overall solvating power.
-
The reaction temperature has unintentionally decreased.
-
-
Solutions:
-
Increase Temperature: If the reaction chemistry allows, gradually increase the temperature of the reaction mixture while monitoring for any degradation.
-
Add a Co-solvent: Introduce a small amount of a high-solvating solvent like DMF or DMSO to the reaction mixture.
-
Dilute the Reaction: Add more of the primary reaction solvent to reduce the concentration of all species.
-
Issue 2: The Reaction is Sluggish or Incomplete Due to Poor Solubility of this compound
-
Observation: The reaction proceeds very slowly or stalls, and undissolved this compound is visible in the reaction vessel.
-
Possible Causes:
-
Insufficient concentration of the dissolved reactant in the solution phase.
-
The solid reactant is coated with an insoluble byproduct, preventing further dissolution.
-
-
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with different solvents to identify a more suitable reaction medium (see Data Presentation section).
-
Increase Temperature: As a primary approach, increase the reaction temperature to enhance the dissolution rate and solubility.
-
Use a Phase-Transfer Catalyst: For reactions involving an ionic reagent, a phase-transfer catalyst can facilitate the reaction between the dissolved and solid phases.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the surface area of the solid and promote dissolution. Sonication can also be beneficial if the equipment is available.
-
Data Presentation
The following table summarizes the known and estimated solubility of this compound in common organic solvents. Note: Quantitative data for this compound is limited in the literature. The qualitative descriptions are based on available data, and the estimated solubility order is extrapolated from data on phthalimide and other N-substituted phthalimides.
| Solvent | Chemical Formula | Polarity | Known/Estimated Solubility of this compound |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Likely Good to High |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | High | Likely Good to High |
| Acetone | C₃H₆O | Medium-High | Likely Moderate to Good |
| Acetonitrile | C₂H₃N | Medium-High | Likely Moderate |
| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble (increases with heat)[1][3] |
| Chloroform | CHCl₃ | Medium | Slightly Soluble (increases with heat and sonication)[1][3] |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Likely Slightly to Moderately Soluble |
| Ethanol | C₂H₅OH | High (protic) | Sparingly Soluble |
| Methanol | CH₃OH | High (protic) | Sparingly Soluble |
| Toluene | C₇H₈ | Low | Likely Poorly Soluble |
| Hexanes | C₆H₁₄ | Low | Likely Insoluble |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To determine a suitable solvent for a reaction involving this compound.
Materials:
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This compound
-
A selection of candidate solvents (e.g., DMF, DMSO, Acetone, Acetonitrile, Ethyl Acetate, THF, Ethanol)
-
Small vials or test tubes
-
Magnetic stir plate and stir bars (optional)
-
Vortex mixer
-
Heat gun or water bath
Procedure:
-
Add a small, measured amount of this compound (e.g., 10 mg) to each vial.
-
To each vial, add a measured volume of a different solvent (e.g., 1 mL).
-
Agitate the vials at room temperature for 5-10 minutes using a vortex mixer or magnetic stirrer.
-
Observe and record the degree of dissolution (e.g., completely dissolved, partially dissolved, insoluble).
-
For vials where the compound is not fully dissolved, gently warm the mixture using a heat gun or water bath and observe any changes in solubility.
-
Rank the solvents based on their ability to dissolve this compound at room temperature and with heating.
Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound
Objective: To provide a general workflow for carrying out a reaction where this compound has limited solubility.
Materials:
-
This compound
-
Other reactants and reagents
-
Chosen reaction solvent and co-solvent (if necessary)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To the reaction flask, add this compound and the chosen reaction solvent.
-
Begin vigorous stirring to create a fine suspension.
-
If a co-solvent is to be used, add it at this stage.
-
Add the other reactants and reagents to the suspension.
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Slowly heat the reaction mixture to the desired temperature. Observe the dissolution of this compound as the temperature increases.
-
Maintain the reaction at the target temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the reaction work-up as per the specific experimental requirements.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors affecting solubility.
References
strategies to minimize by-product formation with Phthalimidoacetaldehyde
Welcome to the technical support center for Phthalimidoacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation and troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Phthalimidoacetaldehyde and what are its primary applications?
Phthalimidoacetaldehyde, also known as 2-(1,3-dioxoisoindol-2-yl)acetaldehyde, is a versatile bifunctional molecule. It contains a reactive aldehyde group and a stable phthalimide moiety. Its primary use is as a building block in organic synthesis, particularly in the pharmaceutical industry for creating complex molecules and potential drug candidates.[1]
Q2: What are the most common types of side reactions observed with Phthalimidoacetaldehyde?
Like other aldehydes, Phthalimidoacetaldehyde is susceptible to several side reactions, primarily due to the reactivity of the aldehyde group and the presence of α-hydrogens. The most common side reactions include:
-
Aldol Addition/Condensation: Self-condensation between two molecules of the aldehyde, especially in the presence of acid or base catalysts.
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Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (Phthalimidoacetic acid), particularly if exposed to air or oxidizing agents.
-
Cannizzaro Reaction: Under strongly basic conditions, this disproportionation reaction can occur where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[2][3][4]
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Polymerization: Aldehydes can undergo polymerization, especially during storage or under certain catalytic conditions.
Q3: How can I prevent the self-condensation (Aldol reaction) of Phthalimidoacetaldehyde?
To minimize the Aldol reaction, it is crucial to control the reaction conditions. Key strategies include:
-
Temperature Control: Running the reaction at low temperatures significantly reduces the rate of the Aldol addition.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.[5]
-
Slow Reagent Addition: Adding the aldehyde slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular Aldol reaction.
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Use of Protecting Groups: For multi-step syntheses, protecting the aldehyde as an acetal can prevent unwanted side reactions.[6][7][8][9]
Q4: My Phthalimidoacetaldehyde has turned yellow/brown during storage. What happened and is it still usable?
The color change often indicates degradation or polymerization. It is advisable to purify the material before use, for example, by recrystallization or column chromatography, to remove impurities that could interfere with your reaction. Storing the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (≤ -4 °C) can help prolong its shelf life.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Phthalimidoacetaldehyde.
Issue 1: Low Yield of Desired Product and Presence of Multiple By-products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and desired product.
-
NMR of the crude product shows complex, unidentifiable peaks.
-
The isolated yield of the target molecule is significantly lower than expected.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Self-Condensation (Aldol Reaction) | 1. Temperature: Maintain a low reaction temperature (e.g., 0 °C to -78 °C).2. Controlled Addition: Use a syringe pump for slow addition of the aldehyde.3. Base Selection: If a base is necessary, opt for a weaker or sterically hindered base. |
| Oxidation to Carboxylic Acid | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.2. Degassed Solvents: Use solvents that have been adequately degassed. |
| Cannizzaro Reaction | 1. Avoid Strong Bases: Do not use concentrated strong bases like NaOH or KOH unless the reaction specifically requires it.[2][3][4]2. pH Monitoring: Carefully monitor and control the pH of the reaction mixture. |
| Instability of the Product | 1. Stability Check: Test the stability of your product under the reaction and workup conditions (e.g., exposure to acid/base).[8]2. Modified Workup: If the product is sensitive, use a neutral workup procedure and avoid strong acids or bases during extraction. |
Issue 2: Formation of a White Precipitate During the Reaction
Symptoms:
-
A solid precipitates from the reaction mixture, which is not the desired product.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Polymerization of the Aldehyde | 1. Purity of Reagents: Ensure the aldehyde and all other reagents and solvents are pure.2. Temperature Control: Avoid excessive heating, which can initiate polymerization. |
| Insolubility of Aldol Adduct | 1. Solvent Choice: The initial aldol addition product may be insoluble in the reaction solvent. Consider using a different solvent or a solvent mixture to improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in a Nucleophilic Addition Reaction
This protocol provides a general workflow for reacting Phthalimidoacetaldehyde with a nucleophile while minimizing common side reactions.
1. Reagent and Glassware Preparation:
- Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
- Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
- Ensure the Phthalimidoacetaldehyde is pure. If it appears discolored, purify by recrystallization or flash chromatography.
2. Reaction Setup:
- Set up the reaction under an inert atmosphere (nitrogen or argon).
- Dissolve the nucleophile and any other reagents (excluding the aldehyde) in the chosen anhydrous solvent.
- Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice/acetone bath.
3. Aldehyde Addition:
- Dissolve the Phthalimidoacetaldehyde in a minimal amount of the same anhydrous solvent.
- Using a syringe pump, add the aldehyde solution dropwise to the cooled, stirring reaction mixture over a prolonged period (e.g., 1-2 hours).
4. Reaction Monitoring:
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Quenching and Workup:
- Once the reaction is complete, quench it at low temperature, typically with a saturated aqueous solution of ammonium chloride (a mild acid).
- Perform an aqueous workup, extracting the product with an appropriate organic solvent. Avoid using strong acids or bases if the product is sensitive.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
6. Purification:
- Purify the crude product using flash column chromatography or recrystallization.
Protocol 2: Acetal Protection of Phthalimidoacetaldehyde
This protocol describes the formation of a diethyl acetal, a common protecting group for aldehydes, which can prevent side reactions in subsequent synthetic steps.
1. Reaction Setup:
- To a solution of Phthalimidoacetaldehyde in anhydrous ethanol, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin).
- Triethyl orthoformate can be added as a dehydrating agent to drive the equilibrium towards acetal formation.
2. Reaction:
- Stir the mixture at room temperature and monitor the reaction by TLC until all the starting aldehyde is consumed.
3. Workup:
- Quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).
- Remove the ethanol under reduced pressure.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acetal.
4. Purification:
- Purify the Phthalimidoacetaldehyde diethyl acetal by flash chromatography or recrystallization.
Visualizations
Caption: Potential side reactions of Phthalimidoacetaldehyde.
Caption: Troubleshooting logic for low yield reactions.
Caption: Workflow for acetal protection of Phthalimidoacetaldehyde.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Welcome to Chem Zipper.com......: CANNIZZARO REACTION: DISPROPORTIONATION: [chemzipper.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. How To [chem.rochester.edu]
- 9. a) How do you prepare phthalimide from aromatic dicarboxylic acid? Give t.. [askfilo.com]
Technical Support Center: Reactions Involving N-(2-Oxoethyl)phthalimide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Oxoethyl)phthalimide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound, also known as 2-(1,3-Dioxoisoindolin-2-yl)acetaldehyde, is a bifunctional molecule containing a protected primary amine (as a phthalimide) and a reactive aldehyde group.[1] It is a valuable building block in organic synthesis, particularly for introducing a protected aminoethyl group into molecules via reactions at the aldehyde functionality, such as reductive amination.[2][3] The phthalimide group can be subsequently removed to liberate the primary amine.[4][5]
Q2: The datasheet for this compound specifies storage at -20°C under an inert atmosphere. Why are these conditions necessary? These stringent storage conditions are required due to the high reactivity of the aldehyde group.[6] At warmer temperatures or in the presence of oxygen, this compound is susceptible to several degradation pathways that can impact reaction efficiency and product purity on a large scale:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, N-phthaloylglycine.
-
Self-Condensation/Polymerization: Aldehydes can undergo acid- or base-catalyzed aldol-type condensation reactions, leading to the formation of oligomers and polymers. This is a significant challenge during scale-up, where localized concentration and temperature gradients can initiate these side reactions.
Q3: What are the most common scale-up challenges for reactions with this compound? The primary challenges during scale-up include:
-
Maintaining Reagent Stability: Ensuring the aldehyde has not degraded during storage or handling.
-
Controlling Side Reactions: Preventing self-condensation and oxidation, which become more pronounced on a larger scale.
-
Efficient Heat Management: Controlling exothermic events, particularly during reductive amination.
-
Product Purification: Separating the desired product from structurally similar impurities and byproducts, which is often more complex than at the lab scale.
Q4: Which reaction is most common for this compound, and what is the key consideration for scale-up? Reductive amination is one of the most powerful and common methods for forming C-N bonds using an aldehyde.[3] The key consideration is the choice of reducing agent. A mild and selective reagent is needed that reduces the intermediate imine much faster than it reduces the starting aldehyde. This prevents the premature conversion of this compound into N-(2-hydroxyethyl)phthalimide.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.
Problem Category: Low or Inconsistent Yield
Q: My reductive amination reaction yield dropped significantly upon scaling up from 1g to 100g. What are the likely causes?
A: Several factors could be responsible for a drop in yield during scale-up:
-
Premature Aldehyde Reduction: The most common issue is the use of a non-selective reducing agent. Reagents like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde to an alcohol, consuming it before it can form the necessary imine intermediate with the amine.[3]
-
Inefficient Imine Formation: Imine formation is an equilibrium-driven process that releases water.[2] On a larger scale, if this water is not effectively removed or sequestered, the equilibrium may not favor the imine, leading to a lower overall conversion to the final product.
-
Degraded Starting Material: If the this compound has been improperly stored or handled, it may have partially oxidized or polymerized, reducing the amount of active reagent available for the reaction.
Recommended Solutions:
-
Switch to a Selective Reducing Agent: Use a hydride reagent known for its selectivity in reductive aminations, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is milder and selectively reduces the protonated imine over the aldehyde.[7]
-
Optimize Reaction Conditions: Ensure anhydrous conditions to drive imine formation. While the addition of dehydrating agents like molecular sieves is common, on a large scale, ensuring all solvents are rigorously dried may be more practical.
-
Verify Starting Material Quality: Before starting a large-scale reaction, run a small analytical test (e.g., ¹H NMR) on the this compound to check for the characteristic aldehyde proton signal and the absence of significant carboxylic acid or other impurity peaks.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Selectivity for Imine vs. Aldehyde | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low | Risk of reducing the starting aldehyde. Often requires pre-formation and isolation of the imine, adding steps to the process.[3][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | High (at pH 6-7) | Highly effective but also highly toxic due to the potential release of cyanide gas, posing significant safety risks at scale.[7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), THF, 1,2-Dichloroethane (DCE) | Very High | Considered one of the best reagents for one-pot reductive aminations. It is less toxic than NaBH₃CN and does not require strict pH control, making it ideal for scale-up.[7] |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | High | A "green" option that avoids hydride reagents. Requires specialized high-pressure reactor equipment and careful catalyst handling (e.g., risk of fire with Pd/C). Can be very efficient for large volumes.[3] |
Problem Category: Product Purity Issues
Q: My final product is contaminated with a significant, hard-to-remove impurity. How can I identify and prevent it?
A: The most likely impurity is the product of an aldol-type self-condensation reaction, especially if any basic or acidic conditions were used. This side reaction joins two molecules of the aldehyde starting material. Another common impurity is the over-oxidation product, N-phthaloylglycine.
Recommended Solutions:
-
Strict pH Control: Maintain neutral or weakly acidic conditions throughout the reaction. The use of a mild acid catalyst like acetic acid with NaBH(OAc)₃ is often sufficient to promote imine formation without catalyzing self-condensation.[7]
-
Temperature Management: Run the reaction at controlled, lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) to minimize side reactions.
-
Purification Strategy: Standard column chromatography can be difficult and costly at scale. A highly effective alternative for purifying aldehydes is to form a bisulfite adduct . This adduct is a salt that can be separated via aqueous extraction, leaving non-aldehyde impurities in the organic layer. The pure aldehyde can then be regenerated by basification.[8][9][10]
Q: How can I effectively purify my aldehyde-containing product at scale without resorting to extensive chromatography?
A: The bisulfite extraction protocol is an excellent method for large-scale purification of aldehydes.[10]
-
Adduct Formation: The crude reaction mixture is dissolved in a water-miscible solvent (like THF or methanol), and a saturated aqueous solution of sodium bisulfite is added. The aldehyde reacts to form a charged bisulfite adduct.[9]
-
Extraction of Impurities: An immiscible organic solvent (e.g., ethyl acetate) is added. The water-soluble bisulfite adduct moves to the aqueous layer, while unreacted starting materials and non-aldehyde byproducts remain in the organic layer, which is then discarded.[10]
-
Regeneration of Aldehyde: The aqueous layer containing the adduct is washed with fresh organic solvent to remove any remaining impurities. Then, the pH is raised (e.g., with NaOH or NaHCO₃) to reverse the reaction and regenerate the pure aldehyde, which can be extracted into a fresh organic layer.[8][9] This method is highly effective for separating aldehydes from other compounds based on reactivity rather than polarity.[10]
Experimental Protocols
Protocol 1: Scaled-Up Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of this compound with a primary amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (optional, 1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Jacketed reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
Procedure:
-
Set up the reactor under a nitrogen atmosphere and charge it with this compound and anhydrous DCE.
-
Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
In a separate flask, dissolve the primary amine (and optionally, acetic acid) in anhydrous DCE.
-
Add the amine solution to the reactor via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes to allow for imine formation.
-
Begin adding Sodium Triacetoxyborohydride in portions, ensuring the internal temperature does not exceed 15 °C. The addition may be exothermic.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Large-Scale Purification via Bisulfite Adduct Formation
This protocol is for the purification of the crude product obtained from Protocol 1.[10]
Reagents & Equipment:
-
Crude N-substituted-(2-aminoethyl)phthalimide product
-
Methanol or Tetrahydrofuran (THF)
-
Saturated Aqueous Sodium Bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl Acetate or Diethyl Ether
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Large separatory funnel or jacketed reactor with a bottom outlet valve
Procedure:
-
Dissolve the crude product in a minimal amount of methanol or THF. For aliphatic aldehydes, DMF may be a more suitable solvent.[10]
-
Transfer the solution to a large separatory funnel or reactor.
-
Add 1.5-2.0 volumes of saturated aqueous sodium bisulfite solution. Seal the vessel and shake/stir vigorously for 30-60 minutes. A solid precipitate of the adduct may form.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) and water to dissolve any solids. Shake/stir well.
-
Separate the layers. The desired product is now in the aqueous layer as the bisulfite adduct. The organic layer contains non-aldehyde impurities and should be discarded.
-
Wash the aqueous layer with fresh ethyl acetate (2x) to remove any residual impurities.
-
To regenerate the product, add a fresh portion of ethyl acetate to the aqueous layer. While stirring vigorously, slowly add saturated NaHCO₃ solution or 1M NaOH until the pH is basic (pH > 8).
-
Stir for 30 minutes as the adduct decomposes, releasing the purified product back into the organic layer.
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2x).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for troubleshooting common issues in scale-up reactions.
Caption: Aldol condensation side reaction pathway for this compound.
Caption: Process flow for reductive amination and subsequent purification.
References
- 1. capotchem.com [capotchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2913-97-5|this compound|BLD Pharm [bldpharm.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-Oxoethyl)phthalimide Reactivity and Troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals working with N-(2-Oxoethyl)phthalimide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a focus on the impact of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the acidic proton on the nitrogen of the phthalimide group and the electrophilic carbonyl carbon of the aldehyde group. The molecule also has acidic α-hydrogens on the carbon adjacent to the aldehyde, which can be removed under basic conditions to form an enolate.
Q2: Which bases are suitable for deprotonating the phthalimide nitrogen?
A2: A variety of bases can be used, with the choice depending on the desired reactivity and the presence of other sensitive functional groups.
-
Strong Bases: Sodium hydride (NaH) and potassium hydride (KH) are effective for complete and rapid deprotonation.[1]
-
Moderate Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder options often used in polar aprotic solvents like DMF.[2]
-
Hydroxide Bases: Potassium hydroxide (KOH) in an alcoholic solvent is a classic choice for generating the phthalimide anion for subsequent reactions like the Gabriel synthesis.[1]
Q3: What are the most common side reactions to be aware of when using this compound under basic conditions?
A3: The aldehyde functionality is prone to several base-catalyzed side reactions:
-
Aldol Condensation: In the presence of a base, the α-hydrogen can be abstracted, leading to the formation of an enolate which can then react with another molecule of the aldehyde in an aldol condensation reaction.[3]
-
Cannizzaro Reaction: While less likely due to the presence of an α-hydrogen, under strongly basic conditions with certain aldehydes lacking α-hydrogens, a disproportionation reaction to an alcohol and a carboxylic acid can occur.
-
Hydrolysis of the Phthalimide Ring: Prolonged exposure to strong aqueous bases, especially at elevated temperatures, can lead to the hydrolysis of the phthalimide ring.[2]
Q4: How can I prevent side reactions at the aldehyde group?
A4: If the desired reaction does not involve the aldehyde, it is highly recommended to protect it. The most common method for protecting aldehydes is the formation of an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. The acetal is stable to basic and nucleophilic conditions and can be readily removed by treatment with aqueous acid.
Q5: What solvents are recommended for reactions involving this compound?
A5: The choice of solvent is critical and depends on the specific reaction.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices for Sₙ2 reactions involving the phthalimide anion, as they effectively solvate the cation without interfering with the nucleophile.[4] It is crucial to use anhydrous solvents to prevent hydrolysis of the phthalimide anion.
-
Ethereal Solvents: Tetrahydrofuran (THF) is a common solvent for reactions involving organometallic reagents, such as Grignard or Wittig reagents.
-
Alcoholic Solvents: Ethanol or methanol are often used for deprotection steps, such as hydrazinolysis of the phthalimide group.[5]
Troubleshooting Guides
Problem 1: Low yield or no reaction in Gabriel-type alkylation.
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of phthalimide | - Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure the base is fresh and has been stored under anhydrous conditions.- Increase the reaction temperature. |
| Poor quality of alkylating agent | - Use a freshly purified or new bottle of the alkyl halide.- Consider converting an alkyl chloride to a more reactive alkyl iodide via the Finkelstein reaction. |
| Hydrolysis of the phthalimide anion | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions of the aldehyde | - Protect the aldehyde as an acetal before the alkylation step. |
Problem 2: Formation of a complex mixture of byproducts in a base-catalyzed reaction.
| Potential Cause | Troubleshooting Steps |
| Aldol condensation of the starting material | - Lower the reaction temperature.- Use a non-nucleophilic, sterically hindered base.- Add the base slowly to the reaction mixture.- Protect the aldehyde group as an acetal. |
| Reaction with the solvent | - Choose an inert solvent that does not react with the base or starting material (e.g., THF instead of an alcoholic solvent if using a strong base). |
| Degradation of the phthalimide group | - Use milder basic conditions (e.g., K₂CO₃ instead of NaOH).- Reduce the reaction time and monitor progress by TLC. |
Experimental Protocols
Protocol 1: Synthesis of N-(2,2-Diethoxyethyl)phthalimide (Acetal Protection)
This protocol describes the protection of the aldehyde group in this compound as a diethyl acetal.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in anhydrous ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2,2-diethoxyethyl)phthalimide.
Protocol 2: Wittig Reaction of this compound
This protocol provides a general procedure for the conversion of the aldehyde to an alkene.[6]
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous THF
-
Saturated ammonium chloride solution
Procedure:
-
Suspend the phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir and form the ylide (a color change is often observed).
-
Cool the ylide solution to -78 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reductive Amination of this compound
This protocol outlines the synthesis of a secondary amine from this compound.[7]
Materials:
-
This compound
-
A primary amine
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-dichloroethane (DCE) or THF
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound and the primary amine in anhydrous DCE, add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide hypothetical data based on expected reactivity to illustrate the effect of base and solvent choice.
Table 1: Effect of Base on a Hypothetical Gabriel Alkylation with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | Cs₂CO₃ | DMF | 80 | 8 | 85 |
| 3 | NaH | THF | 25 | 4 | 90 |
| 4 | KOH | EtOH | 78 | 18 | 60 |
Table 2: Effect of Solvent on a Hypothetical Sₙ2 Reaction with an Alkyl Halide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 18 | 65 |
| 3 | K₂CO₃ | THF | 66 | 24 | 40 |
| 4 | K₂CO₃ | Toluene | 80 | 48 | <10 |
Visualizations
Caption: Decision workflow for reactions involving this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. amherst.edu [amherst.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of N-(2-Oxoethyl)phthalimide and Other Gabriel Reagents in Primary Amine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a classic and reliable method, offers a robust pathway to these crucial building blocks, avoiding the common pitfall of over-alkylation. While potassium phthalimide has been the traditional reagent of choice, a range of alternatives, including N-(2-Oxoethyl)phthalimide, have emerged, each with distinct characteristics. This guide provides a comparative analysis of this compound and other common Gabriel reagents, supported by available experimental data and detailed protocols to inform reagent selection in synthetic workflows.
Introduction to Gabriel Synthesis
The Gabriel synthesis is a valued method for the preparation of primary amines from primary alkyl halides. The key principle involves the N-alkylation of a phthalimide salt to form an N-alkylphthalimide intermediate. This intermediate effectively "protects" the nitrogen atom, preventing the subsequent reactions that lead to the formation of secondary and tertiary amines, a common issue with direct alkylation of ammonia. The desired primary amine is then liberated from the N-alkylphthalimide through hydrolysis or hydrazinolysis.[1][2]
This compound: A Functionalized Reagent
This compound stands out as a functionalized Gabriel reagent. The presence of an aldehyde group (in its hydrated or acetal form) offers a synthetic handle for further molecular elaborations, making it a valuable tool in the synthesis of complex molecules, including pharmacologically active compounds. For instance, it can be used in the synthesis of aminoacetaldehyde diethyl acetal, a precursor for various pharmaceutical intermediates.
While direct, quantitative comparative studies detailing the performance of this compound against other Gabriel reagents are not extensively documented in readily available literature, its utility lies in its bifunctional nature. The phthalimide group serves its primary role as a masked amino group, while the oxoethyl moiety allows for subsequent reactions like reductive amination or Wittig reactions.
Comparative Performance of Gabriel Reagents
The choice of a Gabriel reagent can significantly impact reaction efficiency, substrate scope, and the conditions required for deprotection. Below is a comparative overview of this compound and other commonly used Gabriel reagents.
| Reagent | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Potassium Phthalimide | Readily available, well-established, good yields with primary alkyl halides.[3] | Harsh deprotection conditions (strong acid/base or hydrazine), which can be incompatible with sensitive functional groups.[4][5] | Acidic or basic hydrolysis, or hydrazinolysis (Ing-Manske procedure).[4] |
| This compound | Introduces a functionalized two-carbon unit with a protected amino group. The aldehyde functionality allows for further synthetic transformations. | Limited direct comparative data on reaction kinetics and yields. May require protection of the aldehyde group depending on the subsequent reaction steps. | Similar to potassium phthalimide (hydrolysis or hydrazinolysis). |
| Sodium Saccharin | Milder deprotection conditions compared to phthalimide.[4] The resulting sulfonamide is often easier to hydrolyze. | Can be less reactive than phthalimide, sometimes requiring harsher alkylation conditions or specific solvents like DMF for good yields.[6] | More readily hydrolyzed under milder conditions than phthalimides.[4] |
| Di-tert-butyl-iminodicarboxylate | Boc protecting groups are easily removed under mild acidic conditions (e.g., TFA), which is advantageous for sensitive substrates.[7] | Can be more expensive than traditional phthalimide reagents. | Mild acidic conditions (e.g., trifluoroacetic acid). |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for the Gabriel synthesis using potassium phthalimide and a conceptual protocol for this compound based on established Gabriel synthesis principles.
Protocol 1: General Gabriel Synthesis using Potassium Phthalimide
This two-step protocol outlines the N-alkylation of potassium phthalimide followed by hydrazinolysis to yield the primary amine.
Step 1: N-Alkylation of Potassium Phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add the primary alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the alkyl halide is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the N-alkylphthalimide product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude N-alkylphthalimide can be purified by recrystallization or column chromatography.
Step 2: Hydrazinolysis (Ing-Manske Procedure)
-
Reaction Setup: Dissolve the purified N-alkylphthalimide (1.0 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Reaction: Reflux the mixture for several hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction. Monitor by TLC for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Wash the precipitate with cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the primary amine, which can be further purified by distillation or acid-base extraction.
Protocol 2: Conceptual Synthesis of an N-substituted Amine using this compound
This protocol describes a conceptual pathway for utilizing this compound to synthesize a primary amine with a two-carbon spacer, followed by a subsequent reductive amination.
Step 1: N-Alkylation with a Primary Alkyl Halide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a primary alkyl halide (1.1 equivalents) in a suitable polar aprotic solvent like DMF.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Deprotection to Yield the Primary Amine
-
Hydrazinolysis: Dissolve the purified N-alkylated product in ethanol and treat with hydrazine hydrate as described in Protocol 1, Step 2.
-
Isolation and Purification: Follow the work-up and purification steps from Protocol 1, Step 2 to isolate the desired primary amine.
Visualizing the Gabriel Synthesis Pathway
The following diagrams illustrate the general workflow of the Gabriel synthesis and the logical relationship between the key steps.
Caption: General workflow of the Gabriel synthesis of primary amines.
Caption: Decision logic for selecting a suitable Gabriel reagent.
Conclusion
The selection of an appropriate Gabriel reagent is a critical decision in the synthesis of primary amines. While potassium phthalimide remains a workhorse for many applications, alternatives such as this compound, sodium saccharin, and di-tert-butyl-iminodicarboxylate offer distinct advantages in terms of functionalization potential and milder deprotection conditions. This compound, in particular, provides a valuable synthetic platform for introducing a protected amino group along with a reactive aldehyde functionality. For researchers and professionals in drug development, a thorough understanding of the comparative performance and specific experimental protocols for these reagents is essential for optimizing synthetic routes and achieving desired molecular targets. Further quantitative studies directly comparing the reaction kinetics and yields of these reagents across a broad range of substrates would be highly beneficial to the synthetic chemistry community.
References
- 1. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 3. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 7. Buy Di-tert-butyl Iminodicarboxylate | 51779-32-9 [smolecule.com]
Validating N-(2-Oxoethyl)phthalimide Reaction Products: A 1H NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H NMR spectral data for N-(2-Oxoethyl)phthalimide and its derivatives, offering a valuable tool for the validation of reaction products in synthetic chemistry. By presenting clear, tabulated data and detailed experimental protocols, this document aims to facilitate the efficient and accurate characterization of these important chemical entities.
Introduction to this compound and its Reactivity
This compound is a versatile bifunctional molecule incorporating both a phthalimide group and an aldehyde functionality. The phthalimide moiety serves as a masked primary amine, a common strategy in the synthesis of pharmaceuticals and other bioactive molecules. The aldehyde group, on the other hand, provides a reactive handle for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions. Accurate characterization of the products resulting from these reactions is crucial for ensuring the desired molecular structure has been obtained. 1H NMR spectroscopy is a powerful and routine analytical technique for this purpose.
1H NMR Spectral Data Comparison
The following table summarizes the expected 1H NMR chemical shifts for this compound and its potential reaction products. The data is compiled from typical chemical shift ranges and spectral data of related compounds.
| Compound | Structure | Phthalimide Protons (Ar-H) | -CH2-N- | -CHO / -CH=CH- / -CH2-NH- | Other Protons |
| This compound (Starting Material) | ![]() | ~ 7.8-7.9 ppm (m) | ~ 4.6 ppm (s) | ~ 9.7 ppm (s) | |
| Wittig Product (Alkene) | ![]() | ~ 7.7-7.9 ppm (m) | ~ 4.3 ppm (d) | ~ 5.2-6.0 ppm (m) | Varies with R group of ylide |
| Reductive Amination Product (Amine) | ![]() | ~ 7.7-7.9 ppm (m) | ~ 3.8 ppm (t) | ~ 2.9 ppm (t) | Varies with amine used |
| Alternative: N-(2-Hydroxyethyl)phthalimide | ![]() | ~ 7.7-7.9 ppm (m) | ~ 3.9 ppm (t) | ~ 3.8 ppm (t) | ~ 2.0 ppm (br s, -OH) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). The exact chemical shifts and coupling constants will vary depending on the solvent and the specific substituents.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of N-(2-hydroxyethyl)phthalimide.
Materials:
-
N-(2-Hydroxyethyl)phthalimide
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(2-hydroxyethyl)phthalimide in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.
Representative Wittig Reaction
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Add potassium tert-butoxide at 0 °C and stir the resulting ylide solution for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography to yield the corresponding N-alkenylphthalimide.
Representative Reductive Amination
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound and benzylamine in DCE.
-
Add sodium triacetoxyborohydride in one portion and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the N-(2-aminoethyl)phthalimide derivative.
Visualizing the Workflow and Synthetic Pathways
The following diagrams illustrate the experimental workflow for reaction product validation and a comparison of synthetic pathways.
Caption: Experimental workflow for the synthesis and 1H NMR validation of this compound reaction products.
Caption: Comparison of synthetic pathways utilizing this compound versus traditional Gabriel synthesis.
Conclusion
This guide provides a foundational framework for the validation of reaction products derived from this compound using 1H NMR spectroscopy. The tabulated spectral data, detailed experimental protocols, and illustrative diagrams offer researchers a practical resource for synthesizing and characterizing these valuable compounds. While the provided 1H NMR data is based on typical values, it is essential to acquire and interpret the spectra for each specific reaction product to ensure accurate structural elucidation.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of N-Substituted Phthalimides
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable analysis of N-substituted phthalimides is crucial across various scientific disciplines, from drug discovery and development to materials science. These compounds, characterized by a phthalimide core with a substituent on the nitrogen atom, exhibit a wide range of biological activities and industrial applications. The two primary analytical techniques for their separation and quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for your analytical needs.
At a Glance: HPLC vs. GC-MS for N-Substituted Phthalimide Analysis
The choice between HPLC and GC-MS depends on the physicochemical properties of the specific N-substituted phthalimide, the sample matrix, and the analytical objectives, such as required sensitivity and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Analyte Suitability | Versatile for a wide range of N-substituted phthalimides, including polar, non-volatile, and thermally labile compounds.[1][2] | Best suited for volatile and thermally stable N-substituted phthalimides.[2][3] Derivatization may be required for less volatile compounds. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration.[4] | Can be more complex, sometimes requiring derivatization to increase volatility.[3] |
| Sensitivity | Good sensitivity, often in the µg/mL to ng/mL range, depending on the detector.[5][6] | Generally offers higher sensitivity, especially with selected ion monitoring (SIM), reaching pg/mL levels.[7][8] |
| Selectivity | Good selectivity based on chromatographic separation. Coupling with a mass spectrometer (LC-MS) significantly enhances selectivity. | Excellent selectivity due to both chromatographic separation and mass spectrometric detection, providing structural information.[9][10] |
| Speed | Analysis times can vary from a few minutes to over 30 minutes depending on the complexity of the separation.[11] | Typically offers faster analysis times for volatile compounds.[7] |
| Instrumentation Cost | Generally lower initial cost for a standard HPLC-UV system compared to a GC-MS system. | Higher initial investment due to the mass spectrometer. |
Quantitative Performance Comparison
The validation of analytical methods is essential to ensure reliable and reproducible results. The following tables summarize typical quantitative performance data for HPLC and GC-MS methods used for the analysis of phthalimides and related compounds. While specific data for a wide range of N-substituted phthalimides is not always available in a comparative format, the data for phthalates and other relevant compounds provide a strong indication of the expected performance.
Table 1: Typical Quantitative Performance Data for HPLC Methods
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.035 - 1.5 µg/mL | [5][6] |
| Linearity (R²) | > 0.999 | [5] |
| Precision (%RSD) | < 2% | [5] |
| Accuracy (% Recovery) | 96.83% - 101.72% | [5] |
Table 2: Typical Quantitative Performance Data for GC-MS Methods
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.5 - 20.0 ng/kg (ppt) | [8] |
| Limit of Quantification (LOQ) | 1 - 50 µg/mL (for seized drugs) | [7] |
| Linearity (R²) | > 0.99 | [12] |
| Precision (%RSD) | < 7.5% | [8] |
| Accuracy (% Recovery) | 84% - 105% | [8] |
Experimental Protocols
Detailed methodologies are critical for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of N-substituted phthalimides using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of N-substituted phthalimides by reverse-phase HPLC.
1. Sample Preparation:
-
Accurately weigh and dissolve the N-substituted phthalimide standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[11]
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[6]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[13]
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan).[11]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, LOD, and LOQ.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of volatile N-substituted phthalimides.
1. Sample Preparation:
-
Dissolve the N-substituted phthalimide standard or sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
For non-volatile compounds, a derivatization step to create a more volatile analog may be necessary. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.[3]
-
Prepare a series of calibration standards by dilution.
2. GC-MS Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Injection Mode: Splitless or split injection, depending on the required sensitivity.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 70 °C, hold for 1 minute, then ramp to 285 °C at a rate of 10-15 °C/min.[8]
-
MS Interface Temperature: 280 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
3. Data Analysis:
-
Identify the analyte by comparing its retention time and mass spectrum with that of a reference standard.
-
For quantification, construct a calibration curve using the peak areas of the target ion from the SIM data of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Validate the method for linearity, accuracy, precision, LOD, and LOQ.
Workflow and Decision Making
The selection of an appropriate analytical technique is a critical step in the research and development process. The following diagram illustrates a general workflow for the analysis of N-substituted phthalimides and key decision points for choosing between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of N-substituted phthalimides. HPLC offers versatility for a broader range of compounds, particularly those that are non-volatile or thermally sensitive, and generally involves simpler sample preparation. GC-MS, on the other hand, provides superior sensitivity and selectivity, especially when operated in SIM mode, and is ideal for volatile and thermally stable analytes.
The choice of the optimal method depends on the specific analytical challenge. For routine quality control of a known, stable N-substituted phthalimide, a validated HPLC-UV method may be sufficient and cost-effective. For trace-level analysis, impurity profiling, or the identification of unknown N-substituted phthalimides, the sensitivity and structural information provided by GC-MS or LC-MS are invaluable. By carefully considering the properties of the analyte and the goals of the analysis, researchers can select the most appropriate technique to generate accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. library.dphen1.com [library.dphen1.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ijstr.org [ijstr.org]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Amine Protecting Groups: Phthalimide vs. Carbamate-Based Alternatives
In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the protection of amine functionalities is a critical strategic consideration. The choice of a protecting group can significantly influence the efficiency, yield, and stereochemical outcome of a synthetic route. This guide provides a comprehensive comparison of the classical phthalimide protecting group against the more modern and widely utilized carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into their respective efficiencies, supported by experimental data and detailed protocols, to offer researchers and scientists a clear perspective for informed decision-making.
At a Glance: Key Characteristics of Amine Protecting Groups
The selection of an appropriate amine protecting group is contingent on several factors, including the stability of the substrate to various reaction conditions, the desired orthogonality with other protecting groups in the synthetic scheme, and the ease of removal.
| Feature | Phthalimide | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Chemical Nature | Imide | Carbamate | Carbamate | Carbamate |
| Protection Method | Gabriel synthesis (with alkyl halides) or reaction with phthalic anhydride. | Reaction with di-tert-butyl dicarbonate ((Boc)₂O). | Reaction with benzyl chloroformate. | Reaction with Fmoc-Cl or Fmoc-OSu. |
| Cleavage Condition | Harsh: Hydrazinolysis (e.g., hydrazine hydrate), strong acid/base hydrolysis, or reduction.[1][2] | Mild Acidolysis (e.g., trifluoroacetic acid - TFA).[3][4] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[4][5] | Mild Base (e.g., 20% piperidine in DMF).[3][4] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and some base-labile groups.[3] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[3][6] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[4][6] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[3][6] |
| Key Advantages | High stability; can act as a stereodirecting and site-protecting group in specific reactions.[7][8] | Broadly used in solid-phase peptide synthesis (SPPS); mild acidic cleavage.[3][] | Cleavage conditions are very mild and neutral.[5][10] | Very mild basic cleavage; UV absorbance allows for real-time reaction monitoring in SPPS.[3][11] |
| Key Disadvantages | Harsh deprotection conditions can lead to racemization and are incompatible with sensitive functional groups.[2][4] | Strong acid for deprotection can be detrimental to sensitive substrates.[3] | Not suitable for molecules containing sulfur or other catalyst poisons.[5] | Not stable to primary and some secondary amines.[11] |
Quantitative Comparison of Protecting Group Performance
The efficiency of a protecting group is best assessed through quantitative data from direct comparative studies. In a notable study on rhodium-catalyzed C-H functionalization, the phthalimido group demonstrated superior performance over both Boc and acetamide protecting groups.
Table 1: Influence of Amine Protecting Group on Rhodium-Catalyzed C-H Functionalization [7][8]
| Entry | Protecting Group | Product Yield (%) |
| 1 | Boc (1a) | 0 |
| 2 | Acetamide (1b) | 0 |
| 3 | Pivalamide (1c) | 24 |
| 4 | Phthalimido (1d) | 79 |
Reaction conditions: N-protected 1-hexylamine, p-bromophenyldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst.
The results indicate that for this specific transformation, the phthalimido group was the most effective, affording the desired product in a 79% yield, while the Boc-protected amine and the acetamide failed to produce the C-H functionalization product.[8] This highlights a key advantage of the phthalimide group: its electron-withdrawing nature and steric bulk can be leveraged to direct reactivity and protect C-H bonds in close proximity.[7][8]
Deprotection efficiency is another critical parameter. While direct comparative studies across all protecting groups on a single substrate are scarce, data on phthalimide deprotection reveals that the choice of reagent significantly impacts the yield and reaction time.
Table 2: Comparison of Deprotection Methods for Phthalimidyl-Protected Amino Supports [12]
| Deprotection Condition | Temperature | Time | Relative Yield |
| NH₄OH | 55 °C | 15 hrs | 0.87 |
| NH₄OH | RT | 48 hrs | 0.91 |
| 1/1 MeNH₂/NH₄OH (AMA) | 55 °C | 10 min | 1.04 |
| 1/1 MeNH₂/NH₄OH (AMA) | 55 °C | 15 hrs | 1.13 |
| 0.05 M K₂CO₃ in MeOH | RT | 15 hrs | 0.15 |
The AMA (ammonium hydroxide/methylamine) system provided the highest yields in significantly shorter reaction times compared to traditional ammonium hydroxide methods.[12] Notably, potassium carbonate was found to be an inefficient reagent for phthalimide cleavage.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the deprotection of phthalimide and the application and removal of the Boc group.
Phthalimide Deprotection via Hydrazinolysis
This is one of the most common methods for cleaving the phthalimide group.[2][3]
Materials:
-
N-substituted Phthalimide (1.0 equiv)
-
Hydrazine hydrate (N₂H₄·H₂O) (10 equiv)
-
Ethanol or THF
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol or THF.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
The phthalhydrazide byproduct often precipitates and can be removed by filtration.
-
The filtrate containing the desired primary amine is then concentrated and purified.
Protection of a Primary Amine with the Boc Group
A standard procedure for the introduction of the Boc protecting group.[5]
Materials:
-
Primary Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (1.1 equiv)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the amine in a mixture of THF and water.
-
Add sodium hydroxide and stir until it dissolves.
-
Add (Boc)₂O to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the Boc-protected amine with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Deprotection of a Boc-Protected Amine
The Boc group is readily removed under acidic conditions.[13]
Materials:
-
Boc-protected amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA or 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at 0°C to room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt.
Visualizing the Workflow: Deprotection and Synthetic Strategies
Diagrams can effectively illustrate complex chemical workflows and relationships.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
The choice between phthalimide and carbamate-based protecting groups is highly dependent on the specific context of the synthetic strategy. Phthalimide remains a robust and valuable protecting group, particularly in scenarios where its unique electronic and steric properties can be exploited to direct reactivity.[7][8] However, the harsh conditions required for its removal limit its applicability, especially in the synthesis of sensitive and complex molecules.[4]
For modern synthetic applications, particularly in peptide synthesis, the carbamate-based protecting groups Boc, Cbz, and Fmoc offer a more versatile and milder toolkit.[4] Their orthogonal deprotection schemes provide the flexibility required for the synthesis of complex, polyfunctional molecules.[3][6] The Fmoc strategy, with its very mild basic deprotection, has become the gold standard for solid-phase peptide synthesis of sensitive peptides.[3][] Ultimately, a thorough understanding of the advantages and limitations of each protecting group, supported by empirical data, is paramount for the successful design and execution of a synthetic route.
References
- 1. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. benchchem.com [benchchem.com]
Unveiling Reaction Intermediates: A Comparative Guide to Spectroscopic Identification in N-(2-Oxoethyl)phthalimide Reactions
For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of a chemical reaction is paramount. This guide provides a comparative analysis of spectroscopic and alternative methods for the identification of reaction intermediates in reactions involving N-(2-Oxoethyl)phthalimide, a versatile building block in organic synthesis.
While direct spectroscopic evidence for intermediates in reactions of this compound is not extensively documented in publicly available literature, this guide leverages data from analogous systems to provide a robust framework for their identification. By examining reactions involving the reactive aldehyde moiety, such as aldol and Wittig reactions, we can infer the nature of potential intermediates and the most effective techniques for their characterization.
Spectroscopic Identification of Intermediates: A Comparative Overview
The primary methods for the direct observation of reaction intermediates rely on spectroscopic techniques that can capture the fleeting existence of these species. The choice of method depends on the concentration and lifetime of the intermediate.
| Spectroscopic Technique | Principle | Advantages | Limitations | Expected Observations for this compound Intermediates |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure and environment. | Provides rich structural information. In-situ and low-temperature NMR can trap and characterize intermediates. | Lower sensitivity compared to other methods. May not be suitable for very short-lived intermediates. | Aldol Addition Intermediate (β-hydroxy aldehyde): Appearance of a new set of signals for the newly formed stereocenter and hydroxyl group. Changes in chemical shifts of protons adjacent to the carbonyl and hydroxyl groups. Wittig Reaction Intermediate (Oxaphosphetane): Characteristic upfield shift for the phosphorus-bound carbon and changes in proton and carbon signals of the reacting aldehyde and ylide moieties. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | High sensitivity to changes in functional groups. Can be used for in-situ monitoring of reactions (e.g., ReactIR). | Provides less detailed structural information compared to NMR. Spectral overlap can be an issue. | Aldol Addition Intermediate: Disappearance of the aldehyde C=O stretching band (~1720 cm⁻¹) and appearance of a hydroxyl O-H stretching band (~3500 cm⁻¹) and a new C=O stretching band for the β-hydroxy aldehyde. Wittig Reaction Intermediate: Disappearance of the aldehyde C=O stretching band. The P-O bond in the oxaphosphetane may be difficult to observe. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and fragmentation patterns. | High sensitivity and ability to detect low-concentration species. Can be coupled with techniques like electrospray ionization (ESI-MS) for in-situ analysis. | Provides limited structural information on its own. Intermediates may not be stable enough to be ionized and detected. | General: Detection of ions corresponding to the mass of proposed intermediates. Tandem MS (MS/MS) can provide structural information through fragmentation analysis. |
Alternative and Complementary Methods for Intermediate Identification
When direct spectroscopic observation is challenging, alternative methods can provide crucial evidence for the existence and structure of reaction intermediates.
| Method | Principle | Advantages | Limitations | Application to this compound Reactions |
| Intermediate Trapping | A reactive species (a "trap") is added to the reaction mixture to react with the intermediate, forming a stable, characterizable product. | Provides definitive evidence for the existence of an intermediate. The structure of the trapped product can infer the structure of the intermediate. | The trapping agent can sometimes alter the reaction pathway. The trapping reaction must be faster than the subsequent reaction of the intermediate. | Enolate Intermediate (Aldol Reaction): Trapping the enolate formed from this compound with a reactive electrophile like a silyl chloride (e.g., TMSCl) to form a stable silyl enol ether, which can be characterized by NMR and MS. |
| Kinetic Studies | Analyzing the rate of a reaction under different conditions (e.g., concentration of reactants, catalysts) can provide indirect evidence for the presence of an intermediate. | Non-invasive method. Can provide information about the role of the intermediate in the reaction mechanism (e.g., steady-state approximation). | Provides indirect evidence; does not give direct structural information. Requires careful experimental design and data analysis. | Observing saturation kinetics with respect to one of the reactants could suggest the formation of a pre-equilibrium complex or an intermediate. |
| Computational Chemistry | Theoretical calculations (e.g., Density Functional Theory - DFT) can be used to model the reaction pathway and predict the structures and energies of intermediates and transition states. | Provides detailed structural and energetic information for proposed intermediates. Can help to distinguish between different possible reaction mechanisms. | The accuracy of the results depends on the level of theory and the model used. Experimental validation is still necessary. | Calculating the energies of proposed aldol or Wittig intermediates to assess their viability and predict their spectroscopic properties. |
Experimental Protocols
Detailed experimental protocols for the spectroscopic identification of intermediates are highly dependent on the specific reaction and the instrumentation available. Below are generalized methodologies for key experiments.
In-Situ NMR Spectroscopy for Aldol Reaction Monitoring
-
Reactant Preparation: A solution of this compound and the other carbonyl component is prepared in a deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.
-
Initiation: The reaction is initiated by adding a catalyst (e.g., a base like LDA or an acid) at a low temperature (e.g., -78 °C) directly in the NMR spectrometer.
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals as the reaction proceeds. 2D NMR techniques like COSY and HSQC can be used to aid in the structural elucidation of any observed intermediates.
-
Analysis: The appearance and disappearance of signals corresponding to reactants, intermediates, and products are monitored over time.
In-Situ FT-IR Spectroscopy for Wittig Reaction Monitoring
-
Setup: An in-situ FT-IR probe (e.g., ReactIR) is inserted into the reaction vessel containing a solution of this compound.
-
Ylide Generation: The phosphonium ylide is generated in a separate flask and then added to the reaction vessel.
-
Data Collection: IR spectra are collected continuously throughout the reaction.
-
Analysis: The disappearance of the aldehyde C=O stretch and the appearance of new bands corresponding to the alkene product are monitored. The region where the P-O stretch of the oxaphosphetane intermediate might appear should be closely examined, although it is often a weak and transient signal.
Trapping of an Enolate Intermediate
-
Reaction Setup: this compound is dissolved in an aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
Enolate Formation: A strong base (e.g., LDA) is added to generate the enolate.
-
Trapping: A trapping agent, such as chlorotrimethylsilane (TMSCl), is added to the reaction mixture.
-
Workup and Analysis: The reaction is quenched, and the product is purified. The structure of the resulting silyl enol ether is confirmed by NMR, IR, and mass spectrometry.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of identifying intermediates in the context of this compound reactions.
Figure 1. A generalized workflow for the identification and characterization of reaction intermediates.
Figure 2. Putative intermediates in Aldol and Wittig reactions of this compound.
By combining direct spectroscopic observation with complementary techniques such as intermediate trapping and kinetic analysis, researchers can build a comprehensive understanding of the reaction mechanisms involving this compound. This knowledge is critical for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic pathways in drug discovery and development.
A Comparative Guide to Primary Amine Synthesis: Alternatives to N-(2-Oxoethyl)phthalimide
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, often employing reagents like N-(2-Oxoethyl)phthalimide, has been a long-standing method. However, its limitations, such as harsh reaction conditions and the formation of byproducts, have spurred the development of alternative reagents and methodologies. This guide provides an objective comparison of modern alternatives, focusing on Di-tert-butyl iminodicarboxylate and Reductive Amination, with supporting experimental data and detailed protocols.
Performance Comparison of Primary Amine Synthesis Methods
The choice of synthetic route for primary amine synthesis can significantly impact yield, substrate scope, and reaction conditions. Below is a summary of the performance of the traditional Gabriel synthesis compared to two prominent alternatives.
| Method/Reagent | Substrate Example | Product | Yield (%) | Reaction Conditions |
| Gabriel Synthesis (Phthalimide) | 1-Bromooctane | Octylamine | ~45%[1] | Twofold excess of ammonia |
| Benzyl bromide | Benzylamine | Not specified | 1. Potassium phthalimide, DMF; 2. Hydrazine hydrate | |
| Di-tert-butyl iminodicarboxylate | Allyl bromide | Allylamine (as Boc-protected intermediate) | 98%[2] | 1. Di-tert-butyl iminodicarboxylate, NaOH, TBAB, 2-MeTHF, 40-50°C; 2. Acidic deprotection |
| 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl bromide | 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethan-1-amine (as Boc-protected intermediate) | 64%[2] | 1. Di-tert-butyl iminodicarboxylate, Cs2CO3, Acetonitrile, 20-25°C; 2. Acidic deprotection | |
| (1R,4S)-4-acetoxycyclopent-2-en-1-ol | (1S,4R)-4-aminocyclopent-2-en-1-ol (as Boc-protected intermediate) | 42%[2] | 1. Sodium di-tert-butyl iminodicarboxylate, PPh3, Pd(PPh3)4, THF/DMF; 2. Acidic deprotection | |
| Reductive Amination (Iron-catalyzed) | Acetophenone | 1-Phenylethanamine | 96%[3] | Fe/(N)SiC catalyst, 25% aq. NH3, 6.5 MPa H2, 140°C |
| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-amine | 95%[3] | Fe/(N)SiC catalyst, 25% aq. NH3, 6.5 MPa H2, 140°C | |
| Cyclohexanone | Cyclohexanamine | 89%[3] | Fe/(N)SiC catalyst, 25% aq. NH3, 6.5 MPa H2, 150°C | |
| Benzaldehyde | Benzylamine | 85%[3] | Fe/(N)SiC catalyst, 25% aq. NH3, 6.5 MPa H2, 130°C |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Primary Amine Synthesis using Di-tert-butyl iminodicarboxylate
This method provides a versatile alternative to the Gabriel synthesis, often with milder deprotection steps.[4]
Step 1: N-Alkylation of Di-tert-butyl iminodicarboxylate
-
To a solution of di-tert-butyl iminodicarboxylate (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) or acetonitrile, add a base (e.g., sodium hydroxide or cesium carbonate, 1.2-5.0 eq) and a phase-transfer catalyst if necessary (e.g., tetrabutylammonium bromide, ~0.01 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 40-50°C and monitor the reaction by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-alkylated di-tert-butyl iminodicarboxylate.
Step 2: Deprotection to Yield the Primary Amine
-
Dissolve the N-alkylated intermediate in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir the mixture at room temperature.
-
Monitor the reaction for the removal of the Boc protecting groups.
-
Once the reaction is complete, neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the primary amine with an organic solvent, dry the organic layer, and concentrate to obtain the final product. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Iron-Catalyzed Reductive Amination of Carbonyl Compounds
This modern approach offers high yields and utilizes an earth-abundant metal catalyst.[3]
-
In an autoclave, combine the carbonyl compound (aldehyde or ketone, 0.5 mmol), the Fe/(N)SiC catalyst (10 mol %, 70 mg with 4.0 wt % Fe loading), and 25% aqueous ammonia (3.5 mL).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to 6.5 MPa with hydrogen.
-
Heat the reaction mixture to the specified temperature (130-150°C) and stir for 20 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The primary amine product is typically isolated as its hydrochloride salt. Acidify the reaction mixture with HCl and then evaporate the solvent. The resulting solid can be purified by recrystallization.
Workflow and Pathway Diagrams
To visualize the experimental workflows and the relationships between the different synthetic strategies, the following diagrams are provided.
A Note on Sodium Saccharin
While mentioned as a potential alternative to phthalimide in Gabriel-type syntheses, comprehensive, peer-reviewed studies with a broad range of substrates and yields are not as readily available in the literature.[5] Some anecdotal evidence suggests its utility, particularly with the use of DMF as a solvent, but it appears to be a less commonly employed alternative compared to di-tert-butyl iminodicarboxylate.
References
- 1. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protected primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Forest of amines! (saccharin to cyclic and asymmetric amines) - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Characterization of N-(2-Oxoethyl)phthalimide Derivatives Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the characterization of N-(2-Oxoethyl)phthalimide and its derivatives. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical methods for their specific needs.
Introduction to this compound Derivatives
This compound and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. Their reactive aldehyde functionality and the stable phthalimide group make them versatile synthons for the preparation of a wide range of biologically active molecules. Accurate structural characterization is paramount for understanding their chemical properties and biological activities. Mass spectrometry, often coupled with chromatographic techniques, is a powerful tool for this purpose. This guide will delve into the mass spectrometric behavior of these compounds and compare it with other analytical methods.
Mass Spectrometry in the Analysis of this compound
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these moderately polar compounds with minimal fragmentation, preserving the molecular ion for accurate mass determination.
Predicted Fragmentation Pattern of this compound
Based on the known fragmentation pathways of N-substituted phthalimide derivatives, the ESI-MS/MS spectrum of this compound (Molecular Weight: 189.17 g/mol ) is predicted to exhibit a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ at m/z 190 would be the parent ion. Collision-induced dissociation (CID) of this ion is expected to yield several key fragment ions.
A study on N-substituted phthalimide derivatives revealed that a common fragmentation involves the loss of carbon monoxide (CO) from the imide ring. For N-Acetylphthalimide, a structurally similar compound, the loss of a CO molecule (28 Da) from the molecular ion (m/z 189) results in a fragment at m/z 161.[1][2] A similar loss can be anticipated for this compound. Further fragmentation of the N-substituted side chain is also expected.
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment | Neutral Loss |
| 190.05 | [M+H]⁺ | - |
| 162.05 | [M+H - CO]⁺ | CO (28 Da) |
| 146.04 | [Phthalimide]⁺ | C₂H₂O (42 Da) |
| 133.03 | [C₈H₅NO]⁺ | C₂H₃O₂ (59 Da) |
| 104.04 | [C₇H₄O]⁺ | C₃H₃NO₂ (85 Da) |
| 76.04 | [C₆H₄]⁺ | C₄H₃NO₂ (99 Da) |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound derivatives often requires complementary information from other analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information through fragmentation. | High sensitivity, requires small sample amounts, can be coupled with chromatography for mixture analysis. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple to operate, non-destructive. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | High resolution, quantitative accuracy, can be coupled with MS for identification. | Does not provide structural information on its own. |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the general procedure for the analysis of this compound derivatives using ESI-MS.
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 50-500
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrals of the proton signals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon signals.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for a solution, use a liquid cell with appropriate windows (e.g., NaCl).
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present, such as the carbonyl groups of the phthalimide and the aldehyde, and the aromatic C-H bonds.
Visualizing the Workflow and Molecular Fragmentation
To better illustrate the experimental process and the relationships between the analytical data, the following diagrams are provided.
Caption: Experimental workflow for the characterization of this compound derivatives using LC-ESI-MS.
Caption: Predicted fragmentation pathway of protonated this compound in ESI-MS/MS.
Conclusion
The characterization of this compound derivatives is most effectively achieved through a multi-technique approach. Mass spectrometry, particularly ESI-MS/MS, provides invaluable information on molecular weight and fragmentation patterns, which is crucial for initial identification and structural elucidation. However, for unambiguous structure confirmation and to distinguish between isomers, NMR spectroscopy is indispensable. IR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups. By combining the data from these techniques, researchers can confidently characterize these important synthetic intermediates and their derivatives, facilitating their application in drug discovery and development.
References
A Comparative Guide to the Gabriel Synthesis and Alternative Methods for Primary Amine Synthesis
Comparison of Primary Amine Synthesis Methods
The selection of a synthetic route to a primary amine depends on several factors, including the nature of the substrate, desired yield, and reaction conditions. The Gabriel synthesis is often compared with direct alkylation of ammonia and the azide synthesis.
| Method | Advantages | Disadvantages | Typical Substrates |
| Gabriel Synthesis | - Avoids over-alkylation.[1] - Forms a stable intermediate. | - Requires harsh conditions for hydrolysis. - Generally fails with secondary alkyl halides.[2] | Primary alkyl halides.[3] |
| Direct Alkylation of Ammonia | - Simple, one-step process. | - Often results in a mixture of primary, secondary, and tertiary amines, and quaternary ammonium salts.[1] - Poor selectivity for primary amines.[4] | Primary and some secondary alkyl halides. |
| Azide Synthesis | - High yields of primary amines. - Avoids over-alkylation as the azide intermediate is not nucleophilic.[1] | - Alkyl azides can be explosive, especially low-molecular-weight ones.[1] - Requires a reduction step. | Primary and secondary alkyl halides.[1] |
Kinetic Considerations in the Gabriel Synthesis
The Gabriel synthesis is a two-step process: N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[5] The overall rate of the synthesis is influenced by the kinetics of each step.
1. N-Alkylation of Potassium Phthalimide:
This step proceeds via an SN2 mechanism.[3] The rate of this reaction is therefore sensitive to:
-
Substrate: The reaction is most efficient with primary alkyl halides.[3] Steric hindrance significantly slows down the reaction, making secondary alkyl halides poor substrates and tertiary alkyl halides unreactive.[6]
-
Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl.
-
Solvent: Polar aprotic solvents like DMF and DMSO are known to accelerate SN2 reactions and are commonly used in the Gabriel synthesis.[6][7]
-
Temperature: Higher temperatures generally increase the reaction rate, typically conducted between 80-100 °C.[6]
2. Deprotection of N-Alkylphthalimide:
The cleavage of the N-alkylphthalimide to release the primary amine is often the rate-limiting step and can be achieved under acidic, basic, or hydrazinolysis conditions.
-
Acidic or Basic Hydrolysis: These methods often require harsh conditions and prolonged reaction times.[8]
-
Hydrazinolysis (Ing-Manske procedure): This is often the preferred method as it proceeds under milder conditions.[2] The reaction involves the nucleophilic attack of hydrazine on the phthalimide carbonyls.
A kinetic study on the alkaline hydrolysis of N-phthaloylglycine, a related substrate, showed that the rate constants are influenced by the solvent composition. For instance, in aqueous solutions with 0.004 M NaOH at 35 °C, the pseudo-first-order rate constant decreased with increasing methanol content.[8]
Experimental Protocols
The following are generalized protocols for the Gabriel synthesis that can be adapted for kinetic studies by monitoring the disappearance of reactants or the appearance of products over time using techniques like TLC, GC, or HPLC.
Protocol 1: N-Alkylation of Potassium Phthalimide
Materials:
-
Potassium phthalimide (1.2 equivalents)
-
Primary alkyl halide (e.g., N-(2-bromoethyl)phthalimide) (1.0 equivalent)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of potassium phthalimide in anhydrous DMF, add the primary alkyl halide.[6]
-
Heat the reaction mixture to 80-100 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.[6]
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[6]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylphthalimide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Hydrazinolysis of N-Alkylphthalimide (Ing-Manske Procedure)
Materials:
-
N-Alkylphthalimide (1.0 equivalent)
-
Hydrazine hydrate (1.5-2.0 equivalents)[6]
-
Ethanol
Procedure:
-
Dissolve the N-alkylphthalimide in ethanol.[6]
-
Add hydrazine hydrate to the solution.[6]
-
Reflux the mixture for several hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.[6]
-
Wash the precipitate with ethanol.[6]
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
Further purification can be achieved by distillation or by forming a salt and recrystallizing.
Visualizing the Reaction Pathway
The Gabriel synthesis workflow can be visualized to better understand the sequence of transformations.
Caption: Workflow of the Gabriel synthesis.
The logical relationship for choosing a primary amine synthesis method can also be diagrammed.
Caption: Decision tree for primary amine synthesis.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 8. Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing outcomes of thermal versus microwave-assisted phthalimide synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of phthalimides is a crucial step in the development of a wide range of biologically active compounds. This guide provides an objective comparison of two primary synthesis methods: traditional thermal heating and modern microwave-assisted synthesis. The data presented is supported by experimental findings to aid in the selection of the most appropriate method for specific research and development needs.
Executive Summary
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional thermal methods for phthalimide synthesis. The primary benefits include drastically reduced reaction times, often from hours to mere minutes, and frequently higher product yields.[1][2][3] These efficiencies can accelerate research timelines and increase overall productivity in a laboratory setting.
Data Presentation: Performance Comparison
The following table summarizes quantitative data from comparative studies on the synthesis of phthalimides and their derivatives using thermal and microwave-assisted techniques.
| Product | Reagents | Method | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Phthalimide | Phthalic anhydride, Urea | Microwave | - | - | 6 min | Quantitative | [3] |
| Phthalimide | Phthalic anhydride, Urea | Thermal (Heating Mantle) | - | 160 | - | 43 | [3] |
| N-Aryl Phthalimides | Phthalic anhydride, Aromatic amines | Microwave | None | - | 2-10 min | 91-95 | [4] |
| N-Aryl Phthalimides | Phthalic anhydride, Aromatic amines | Thermal (Reflux) | - | - | Long reflux | - | [4] |
| Dihomooxacalix[5]arene Phthalimides | p-tert-butyldihomooxacalix[5]arene, N-(bromoethyl)phthalimide | Microwave | Acetonitrile, K₂CO₃ | 110-150 | < 45 min | Higher yields | [2] |
| Dihomooxacalix[5]arene Phthalimides | p-tert-butyldihomooxacalix[5]arene, N-(bromoethyl)phthalimide | Thermal (Reflux) | Acetonitrile, K₂CO₃ | Reflux | 7 days (incomplete) | Lower yields | [2] |
| N-Substituted Phthalimides | Phthalic anhydride, Aryl amine | Microwave | DMF | - | 4-5 min | - | |
| N-Substituted Phthalimides | Phthalic anhydride, Hydrazine | Thermal (Reflux) | Acetic Acid | Water bath | 8-10 hrs | 80 |
Experimental Protocols
Microwave-Assisted Phthalimide Synthesis (General Procedure)
This protocol is a generalized representation of the solvent-free microwave-assisted synthesis of N-aryl phthalimides.[4]
Materials:
-
Phthalic anhydride
-
Appropriate aromatic amine
-
Ethanol (for recrystallization)
-
Commercial microwave oven (2450 MHz)
-
Open container (e.g., beaker)
Procedure:
-
A mixture of phthalic anhydride (1.5 equivalents) and an aromatic amine (1.0 equivalent) is placed in an open container.
-
The container is introduced into the microwave oven and irradiated for 2-10 minutes at 100% power. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool.
-
Ethanol (95%) is added to the reaction mixture, and it is heated to reflux for 10 minutes.
-
After cooling, the solid product is collected by filtration.
-
The crude product is recrystallized from ethanol or acetic acid to yield the pure N-aryl phthalimide.
Thermal Phthalimide Synthesis (General Procedure)
This protocol describes a conventional thermal method for the synthesis of N-substituted phthalimides.
Materials:
-
Phthalic anhydride
-
Hydrazine
-
Sodium acetate
-
Dimethylformamide (DMF)
-
Acetic acid
-
Reflux apparatus (e.g., round-bottom flask, condenser, heating mantle)
Procedure:
-
A solution of hydrazine (1.0 equivalent) in DMF is prepared.
-
This solution is added to a solution of phthalic anhydride (1.0 equivalent) and sodium acetate in acetic acid.
-
The reaction mixture is refluxed on a water bath for approximately 8-10 hours. The completion of the reaction is monitored by TLC.
-
After the reaction is complete, the crude product is isolated.
-
The product is recrystallized from ethanol to yield the pure N-substituted phthalimide.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflows for both thermal and microwave-assisted phthalimide synthesis, highlighting the key differences in the experimental setup and timeline.
Caption: Comparative workflow of thermal vs. microwave synthesis.
Conclusion
The evidence strongly supports the use of microwave-assisted synthesis as a superior alternative to conventional thermal methods for the preparation of phthalimides. The significant reduction in reaction time and often-improved yields offer a clear advantage for research and development environments where efficiency and productivity are paramount.[1][2][3] While the initial investment in microwave synthesis equipment may be a consideration, the long-term benefits in terms of time and resource savings are substantial. For laboratories focused on high-throughput synthesis and rapid lead optimization, microwave-assisted synthesis is the recommended approach.
References
Safety Operating Guide
Navigating the Disposal of N-(2-Oxoethyl)phthalimide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of chemical reagents. For N-(2-Oxoethyl)phthalimide, the absence of a comprehensive Safety Data Sheet (SDS) in readily available public domains necessitates a cautious and informed approach to its disposal. This guide provides essential safety information and a procedural framework to ensure the responsible management of this compound within a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. Based on available data for the compound and structurally related chemicals, the following personal protective equipment (PPE) is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Hazard Profile of this compound
While a complete hazard profile is not available, some sources indicate potential hazards associated with this compound. It is crucial to treat the compound as potentially hazardous until a comprehensive toxicological assessment is available.
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed, in contact with skin or if inhaled | H302+H312+H332 | May cause harm if ingested, absorbed through the skin, or inhaled.[1] |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact.[1] |
| Causes serious eye irritation | H319 | May cause significant eye irritation, redness, or damage.[1] |
| May cause respiratory irritation | H335 | May irritate the respiratory tract if inhaled.[1] |
Step-by-Step Disposal Procedure
In the absence of a specific SDS for this compound, a conservative approach to disposal is required. The following procedure is based on general best practices for managing laboratory chemical waste.
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols for chemical waste disposal that are compliant with local, state, and federal regulations.
-
Waste Characterization: Treat this compound as a hazardous chemical waste. Do not mix it with non-hazardous waste or other chemical waste streams unless explicitly permitted by your EHS department.
-
Containerization:
-
Collect waste this compound in a designated, chemically compatible, and sealable container.
-
Ensure the container is in good condition and free from leaks.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), following your facility's guidelines.
-
The storage area should be secure, well-ventilated, and segregated from incompatible materials.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when planning the disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the proper disposal of laboratory chemicals.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. Always prioritize the specific guidance provided by your institution's Environmental Health and Safety department and the information contained in an official Safety Data Sheet for the chemical .
References
Essential Safety and Operational Guide for Handling N-(2-Oxoethyl)phthalimide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(2-Oxoethyl)phthalimide in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it is prudent to handle it with care, referencing safety protocols for similar phthalimide derivatives. The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | NIOSH (US) or EN 166 (EU) approved[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspected before use, proper removal technique practiced[1] |
| Lab coat | To protect personal clothing | |
| Respiratory Protection | Particulate filter respirator | Required when dusts are generated (e.g., P1 or P95)[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Ensure a chemical fume hood is operational and available for all manipulations.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers and avoid generating dust.
-
-
In-Reaction Use:
-
When adding the compound to a reaction vessel, do so within the fume hood.
-
Ensure the reaction setup is secure and properly ventilated.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
| Waste Type | Disposal Container | Labeling | Procedure |
| Solid Waste | Sealable, compatible container | "HAZARDOUS WASTE", "this compound" | Collect unused compound and any contaminated solids (e.g., weigh boats, paper towels). |
| Contaminated Gloves/PPE | Designated hazardous waste bin | As per institutional guidelines | Remove gloves using the proper technique to avoid skin contact and dispose of them immediately after handling the chemical.[1] |
| Liquid Waste | Sealable, compatible container | "HAZARDOUS WASTE", list all chemical components and concentrations | Collect any solutions containing this compound. Do not mix with incompatible waste streams. |
General Disposal Guidelines:
-
Waste materials must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers if possible; do not mix with other waste.
-
Handle uncleaned empty containers as you would the product itself.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area. Prevent the entry of the substance into drains. Wear appropriate PPE and contain the spill. Collect the material and place it in a designated hazardous waste container. |
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




